Metolcarb-d3
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
(3-methylphenyl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C9H11NO2/c1-7-4-3-5-8(6-7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11)/i2D3 |
InChI Key |
VOEYXMAFNDNNED-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC=CC(=C1)C |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)NC |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Metolcarb-d3: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a detailed synthesis protocol for Metolcarb-d3. This deuterated analog of the insecticide Metolcarb is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in analytical chemistry.
Core Chemical Properties
This compound, the deuterated form of Metolcarb, shares a similar chemical structure with the parent compound, with three deuterium atoms replacing three hydrogen atoms on the N-methyl group. This isotopic labeling provides a distinct mass signature for analytical purposes without significantly altering the compound's chemical behavior.
Quantitative Data Summary
The following table summarizes the key chemical properties of this compound and its non-deuterated analog, Metolcarb, for comparative analysis.
| Property | This compound | Metolcarb |
| Molecular Formula | C₉H₈D₃NO₂[1] | C₉H₁₁NO₂[2][3] |
| Molecular Weight | 168.21 g/mol [1] | 165.19 g/mol [2] |
| CAS Number | 1777782-68-9 | 1129-41-5 |
| Appearance | Colorless crystalline solid (expected) | Colorless crystalline solid |
| Melting Point | Not available | 76-77 °C |
| Boiling Point | Not available | 293.03 °C (rough estimate) |
| Solubility in Water | Not available | 2600 mg/L at 30 °C |
| Solubility in Organic Solvents | Soluble in polar organic solvents (expected) | Soluble in acetone, ethanol, chloroform; slightly soluble in benzene, toluene |
| LogP | Not available | 1.70 |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the key deuterated intermediate, methyl-d3-isocyanate. The second step is the reaction of this intermediate with m-cresol to yield the final product.
Experimental Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl-d3-amine hydrochloride
A common precursor for deuterated methyl isocyanate is deuterated methylamine. A general method for the preparation of methyl-d3-amine hydrochloride involves the reduction of nitromethane-d3.
-
Materials:
-
Nitromethane-d3
-
Zinc dust
-
Concentrated Hydrochloric Acid
-
Diethyl ether
-
Sodium hydroxide
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of zinc dust in diethyl ether is prepared.
-
Nitromethane-d3 is added dropwise to the suspension while stirring.
-
Concentrated hydrochloric acid is then added slowly and cautiously to control the exothermic reaction.
-
After the addition is complete, the mixture is refluxed for a specified time to ensure complete reaction.
-
The reaction mixture is then cooled and made alkaline with a concentrated solution of sodium hydroxide.
-
The resulting methyl-d3-amine is distilled and collected in a solution of hydrochloric acid in ethanol to precipitate methyl-d3-amine hydrochloride.
-
The precipitate is filtered, washed with cold ethanol, and dried under vacuum.
-
Step 2: Synthesis of this compound from m-Cresol and Methyl-d3-isocyanate
The synthesis of Metolcarb is typically achieved by the reaction of m-cresol with methyl isocyanate. For the deuterated analog, methyl-d3-isocyanate is used.
-
Materials:
-
m-Cresol
-
Methyl-d3-isocyanate
-
Triethylamine (catalyst)
-
Anhydrous toluene (solvent)
-
Hexane
-
-
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of m-cresol and a catalytic amount of triethylamine in anhydrous toluene is prepared in a round-bottom flask.
-
The solution is cooled in an ice bath.
-
A solution of methyl-d3-isocyanate in anhydrous toluene is added dropwise to the cooled m-cresol solution with constant stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified. A common method is recrystallization from a solvent mixture such as toluene/hexane to yield pure this compound crystals.
-
Signaling Pathway and Mechanism of Action
Metolcarb, and by extension this compound, acts as a cholinesterase inhibitor. Cholinesterases are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an accumulation of acetylcholine at the synapses, resulting in overstimulation of the nervous system in insects.
Caption: Mechanism of action of this compound as a cholinesterase inhibitor.
References
Metolcarb-d3: A Guide to Isotopic Labeling and Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of Metolcarb with deuterium (Metolcarb-d3) and an analysis of its stability. Metolcarb, a carbamate insecticide, is used to control a range of agricultural pests. The introduction of a deuterium label into the Metolcarb molecule is a critical tool for various scientific applications, including metabolic studies, environmental fate analysis, and as an internal standard in quantitative analytical methods. This guide will delve into the synthetic approaches for deuterium labeling, detailed experimental protocols for stability assessment, and a summary of key stability data.
Isotopic Labeling of this compound
The synthesis of this compound involves the introduction of three deuterium atoms into the Metolcarb structure. While specific proprietary synthesis methods may vary between manufacturers, a general approach involves the use of deuterated precursors. One common strategy is to introduce the deuterium label at the N-methyl group of the carbamate moiety.
General Synthetic Approach:
A plausible synthetic route for this compound would involve the reaction of 3-methylphenol (m-cresol) with a deuterated methyl isocyanate (CD₃NCO). This reaction is typically carried out in an inert solvent and may be catalyzed by a suitable base.
Diagram of Proposed Synthesis:
Caption: A proposed reaction pathway for the synthesis of this compound.
Stability of Metolcarb and its Deuterated Analog
The stability of Metolcarb is a critical factor in its environmental persistence and efficacy. Studies on the unlabeled compound provide valuable insights into the expected stability of this compound, as the isotopic labeling is not expected to significantly alter its chemical properties under most conditions.
pH Stability
Metolcarb is known to be more stable in acidic to neutral conditions and hydrolyzes more readily in basic media.[][2] The rate of hydrolysis increases significantly with increasing pH.
Table 1: pH Stability of Unlabeled Metolcarb
| pH | Condition | Half-life (t₁₂) |
| < 6 | Stable in solution | - |
| 9 | Freshwater | 2.8 hours[][2] |
| 9 | Seawater | 6 hours[] |
Photodegradation
Photodegradation is another important pathway for the breakdown of Metolcarb in the environment. The primary degradation product identified from photolysis is m-methylphenol.
Thermal Stability
Information regarding the thermal stability of Metolcarb is limited in the provided search results. However, like many carbamate insecticides, it can be expected to decompose at elevated temperatures.
Experimental Protocols
Detailed experimental protocols are essential for reproducible stability studies. The following outlines a general methodology for assessing the stability of this compound.
pH Stability Testing
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffer solutions at various pH levels (e.g., pH 4, 7, and 9).
-
Sample Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile). Spike the buffer solutions with the this compound stock solution to a known concentration.
-
Incubation: Incubate the samples at a constant temperature in the dark to prevent photodegradation.
-
Sampling: At predetermined time intervals, withdraw aliquots from each sample.
-
Analysis: Quench the reaction (e.g., by acidification) and analyze the concentration of the remaining this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life at each pH.
Diagram of pH Stability Workflow:
Caption: A generalized workflow for conducting pH stability studies of this compound.
Degradation Pathways
The degradation of Metolcarb can proceed through several pathways, with hydrolysis of the carbamate ester bond being a primary route, especially under basic conditions. This leads to the formation of 3-methylphenol and methylcarbamic acid, which can further degrade.
Diagram of Metolcarb Degradation Pathway:
Caption: A simplified diagram illustrating the hydrolytic degradation of Metolcarb.
Analytical Methods for this compound
The analysis of this compound is typically performed using chromatographic techniques coupled with mass spectrometry. Isotope dilution mass spectrometry, using this compound as an internal standard, is a powerful technique for the accurate quantification of unlabeled Metolcarb in complex matrices.
Table 2: Analytical Techniques for Carbamate Insecticides
| Technique | Detector | Application | Reference |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Detection in biological and environmental samples | |
| High-Performance Liquid Chromatography (HPLC) | Diode Array Detection (DAD) or Mass Spectrometry (MS) | Analysis of degradation products |
Note: The use of deuterated internal standards like this compound can help correct for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise measurements.
Conclusion
References
Understanding the Mass Shift of Metolcarb-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass shift observed in Metolcarb-d3, the deuterated stable isotope-labeled analog of the carbamate insecticide Metolcarb. The incorporation of deuterium atoms into the Metolcarb structure results in a predictable increase in its molecular weight, a phenomenon that is fundamental to its application as an internal standard in quantitative mass spectrometry-based assays. This document outlines the structural basis for this mass shift, presents relevant quantitative data, and provides a detailed experimental protocol for the analysis of Metolcarb and its deuterated analog.
Introduction to Metolcarb and Stable Isotope Labeling
Metolcarb, chemically known as 3-methylphenyl N-methylcarbamate, is a broad-spectrum carbamate insecticide.[1][2] Its mode of action involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[3] In analytical chemistry, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is the gold standard for accurate quantification. This compound serves this purpose, where three hydrogen atoms have been replaced by deuterium atoms. This labeling provides a compound that is chemically identical to the analyte of interest but has a different mass, allowing for its distinction in a mass spectrometer.
The Origin of the Mass Shift in this compound
The mass shift in this compound arises from the substitution of three protium (¹H) atoms with three deuterium (²H or D) atoms. While chemically similar, the key difference is their atomic mass. A protium atom has a mass of approximately 1.0078 atomic mass units (amu), whereas a deuterium atom has a mass of approximately 2.0141 amu.
In the case of this compound, the deuteration typically occurs on the N-methyl group. This is a common and synthetically accessible position for introducing a stable isotope label in N-methylcarbamates.
The following diagram illustrates the molecular structures of Metolcarb and the presumed structure of this compound.
Figure 1: Molecular structures of Metolcarb and the presumed structure of this compound where the N-methyl group is deuterated.
Quantitative Data Summary
The theoretical mass shift is the difference between the monoisotopic mass of this compound and Metolcarb. This shift is slightly less than 3 Da due to the mass defect of the isotopes. The following table summarizes the key quantitative data for both compounds.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) |
| Metolcarb | C₉H₁₁NO₂ | 165.0790 | 165.19 | 166.0863 |
| This compound | C₉H₈D₃NO₂ | 168.1028 | 168.21 | 169.1096 |
Table 1: Comparison of mass properties for Metolcarb and this compound.
Experimental Protocol: LC-MS/MS Analysis
The following protocol provides a general framework for the simultaneous analysis of Metolcarb and this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for quantification.
4.1 Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting pesticide residues from various matrices.
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of water.
-
Internal Standard Spiking: Fortify the sample with a known concentration of this compound solution.
-
Extraction: Add 10 mL of acetonitrile, 4 g of anhydrous MgSO₄, and 1 g of NaCl. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE): Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA). Vortex for 30 seconds.
-
Final Centrifugation and Dilution: Centrifuge at 10000 rpm for 5 minutes. Dilute the supernatant with an appropriate solvent (e.g., methanol/water) before injection.
4.2 Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
4.3 Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Metolcarb: Precursor ion (Q1) m/z 166.1 → Product ion (Q3) m/z 109.1 (corresponding to the loss of the methyl isocyanate group).
-
This compound: Precursor ion (Q1) m/z 169.1 → Product ion (Q3) m/z 109.1 (fragmentation pattern remains the same as the deuterium is on the lost neutral fragment).
-
-
Collision Energy: Optimized for each transition.
The following diagram illustrates the experimental workflow.
Figure 2: Experimental workflow for the analysis of Metolcarb using this compound as an internal standard.
Metabolic Pathways and Fragmentation
The primary metabolic pathways for Metolcarb involve hydroxylation of the ring-methyl group, N-methyl group, or the phenyl ring, followed by conjugation. In mass spectrometry, carbamates like Metolcarb often undergo a characteristic fragmentation, which is the neutral loss of methyl isocyanate (CH₃NCO), resulting in a fragment ion corresponding to the cresol moiety.
The diagram below illustrates the fragmentation pathway leading to the common product ion used for MRM analysis.
Figure 3: Fragmentation pathway of Metolcarb and this compound in MS/MS.
Conclusion
The mass shift of this compound is a direct and predictable consequence of the substitution of three hydrogen atoms with deuterium atoms, resulting in a mass increase of approximately 3 Da. This isotopic labeling does not alter the chemical properties or chromatographic behavior of the molecule, making it an ideal internal standard for accurate and precise quantification of Metolcarb in complex matrices. The detailed experimental protocol and understanding of its fragmentation behavior are crucial for developing robust analytical methods in research, clinical, and regulatory settings.
References
An In-Depth Technical Guide to the Degradation Pathways and Metabolites of Metolcarb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolcarb (m-tolyl methylcarbamate) is a carbamate insecticide previously utilized for the control of a range of insect pests, particularly in rice cultivation. Understanding its environmental fate and metabolic pathways is crucial for assessing its toxicological impact and developing effective remediation strategies. This technical guide provides a comprehensive overview of the current scientific knowledge on the degradation and metabolism of Metolcarb, detailing its breakdown through microbial, chemical, and photochemical processes, as well as its metabolic fate in plants and animals. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided for key cited experiments.
Chemical and Physical Properties of Metolcarb
| Property | Value | Reference |
| Chemical Formula | C₉H₁₁NO₂ | [1] |
| Molar Mass | 165.19 g/mol | [1] |
| Appearance | Colorless crystalline solid | [1] |
| Water Solubility | 2.6 g/L at 30 °C | [1] |
| Log Kow | 1.70 | [1] |
| Vapor Pressure | 1.0 x 10⁻⁵ mmHg at 25 °C |
Degradation Pathways of Metolcarb
Metolcarb is susceptible to degradation through various environmental pathways, including microbial degradation, chemical hydrolysis, and photodegradation.
Microbial Degradation
Microbial activity is a significant factor in the environmental dissipation of Metolcarb. The primary mechanism of microbial degradation is the enzymatic hydrolysis of the carbamate ester bond.
Pathway:
The initial and key step in the microbial degradation of Metolcarb is the hydrolysis of the carbamate linkage, catalyzed by carbamate hydrolase enzymes. This reaction yields m-cresol and methylcarbamic acid. Methylcarbamic acid is unstable and spontaneously decomposes to methylamine and carbon dioxide. The resulting m-cresol can be further mineralized by various soil microorganisms.
Metabolites:
-
m-Cresol (3-methylphenol): The primary aromatic metabolite.
-
Methylcarbamic acid: An unstable intermediate.
-
Methylamine: A product of methylcarbamic acid decomposition.
-
Carbon Dioxide: A final product of complete mineralization.
Subsequent degradation of m-cresol by bacteria such as Pseudomonas species can proceed via two main routes:
-
Gentisate Pathway: m-Cresol is oxidized to 3-hydroxybenzoate, which is then hydroxylated to gentisate before ring fission.
-
Catechol Pathway: m-Cresol is converted to a methyl-substituted catechol, followed by meta-cleavage of the aromatic ring.
Under anaerobic conditions, sulfate-reducing bacteria like Desulfotomaculum sp. can degrade m-cresol through the oxidation of the methyl group, forming intermediates such as 3-hydroxybenzyl alcohol, 3-hydroxybenzaldehyde, and 3-hydroxybenzoic acid.
Enzymes:
-
Carbamate Hydrolase (Carbaryl Hydrolase): An enzyme purified from Arthrobacter sp. strain RC100 has been shown to hydrolyze Metolcarb, and at a faster rate than it hydrolyzes carbaryl. This enzyme is a dimeric protein with a molecular mass of approximately 100 kDa. Other N-methylcarbamate hydrolases have been purified from Pseudomonas sp. strain CRL-OK.
Quantitative Data:
| Soil Type | pH | Half-life (days) | Reference |
| Silt | 7.85 | 7.9 | |
| Silt Loam | 7.20 | 14 | |
| Silt Loam | 7.05 | 15 | |
| Silt Loam | 6.85 | 3.8 | |
| Sand | 5.20 | 7.6 | |
| Peat | 5.90 | 55 |
Experimental Protocols:
Purification of Carbaryl Hydrolase from Arthrobacter sp. RC100
-
Cell Culture and Harvest: Arthrobacter sp. RC100 is cultured in a medium containing carbaryl as the sole carbon source. Cells are harvested by centrifugation.
-
Cell Lysis: The cell pellet is resuspended in buffer and disrupted by sonication.
-
Purification Steps: The crude extract is subjected to a series of chromatographic steps:
-
Protamine sulfate treatment
-
Ammonium sulfate precipitation
-
Hydrophobic interaction chromatography (Phenyl-Sepharose)
-
Anion-exchange chromatography (DEAE-Sepharose)
-
Gel filtration chromatography
-
-
Enzyme Activity Assay: Hydrolase activity is determined by measuring the rate of formation of the hydrolysis product (e.g., 1-naphthol from carbaryl or m-cresol from Metolcarb) using high-performance liquid chromatography (HPLC). For Metolcarb, the assay is conducted at pH 9.0 and 50°C.
Soil Microcosm Study for Metolcarb Degradation
-
Microcosm Setup: Soil samples are placed in controlled environmental chambers (microcosms).
-
Spiking: The soil is treated with a known concentration of Metolcarb.
-
Incubation: The microcosms are incubated under controlled conditions (e.g., temperature, moisture).
-
Sampling: Soil samples are collected at various time intervals.
-
Extraction: Metolcarb and its metabolites are extracted from the soil using a suitable solvent (e.g., acetonitrile).
-
Analysis: The extracts are analyzed by HPLC-MS/MS to determine the concentrations of the parent compound and its degradation products.
Logical Relationship of Microbial Degradation:
Chemical Degradation (Hydrolysis)
Metolcarb is susceptible to hydrolysis, particularly under alkaline conditions. The rate of hydrolysis is pH-dependent.
Pathway:
The hydrolysis of Metolcarb involves the cleavage of the ester linkage, resulting in the formation of m-cresol and methylcarbamic acid, which further decomposes to methylamine and carbon dioxide.
Metabolites:
-
m-Cresol
-
Methylcarbamic acid
-
Methylamine
-
Carbon Dioxide
Quantitative Data:
| pH | Half-life | Water Type | Reference |
| 7 | 25 days | - | |
| 8 | 2.5 days | - | |
| 9 | 2.8 hours | Freshwater | |
| 9 | 6 hours | Seawater |
Experimental Protocols:
Hydrolysis Rate Determination
-
Buffer Preparation: Prepare sterile aqueous buffer solutions at various pH values (e.g., 4, 7, and 9).
-
Spiking: Add a known concentration of Metolcarb to each buffer solution.
-
Incubation: Incubate the solutions in the dark at a constant temperature.
-
Sampling: Collect aliquots at different time points.
-
Analysis: Analyze the samples by HPLC to determine the concentration of Metolcarb over time.
-
Data Analysis: Calculate the hydrolysis rate constant and half-life at each pH.
Photodegradation
Photodegradation is generally considered a minor pathway for Metolcarb dissipation. However, under certain conditions, it can contribute to its breakdown.
Pathway:
The primary photolytic degradation product of Metolcarb is reported to be m-methylphenol (m-cresol). Further degradation may occur through photo-oxidation processes, potentially leading to the formation of hydroxylated and other oxidized products.
Metabolites:
-
m-Methylphenol (m-cresol)
Experimental Protocols:
Aqueous Photolysis Study
-
Solution Preparation: Prepare an aqueous solution of Metolcarb in sterile, purified water.
-
Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Control: Maintain a dark control sample to account for any abiotic degradation not due to light.
-
Sampling: Collect samples from both the irradiated and control solutions at various time intervals.
-
Analysis: Analyze the samples using HPLC or LC-MS to identify and quantify Metolcarb and its photoproducts.
Electrochemical Degradation
Advanced oxidation processes, such as the electro-Fenton process, have been shown to effectively degrade and mineralize Metolcarb.
Pathway:
The electro-Fenton process generates highly reactive hydroxyl radicals (•OH) that attack the Metolcarb molecule. The proposed degradation mechanism involves several steps:
-
Deprotonation to form 5-methylphenyl methylene carbamate.
-
Oxidation by hydroxyl radicals to form an unstable radical.
-
Conversion to 5-methylphenol.
-
Further hydroxylation of the aromatic ring to form intermediates like hydroquinone and benzoquinone.
-
Ring opening and subsequent oxidation of aliphatic intermediates to form carboxylic acids like acetic acid.
-
Mineralization to CO₂, water, and inorganic ions like nitrate.
Metabolites:
-
5-methylphenyl methylene carbamate
-
5-methylphenol
-
Hydroxymethyl acetate
-
Acetic acid
-
Nitrate ions
-
Hydroquinone
-
Benzoquinone
Quantitative Data:
| Current Intensity | Degradation Time for ~100% Removal | TOC Removal after 3 hours | Reference |
| 100 mA | 60 min | 26.39–36.21% | |
| 500 mA | 25 min | - | |
| 800 mA | 15 min | 53.78–58.84% |
The degradation follows pseudo-first-order kinetics.
Experimental Protocols:
Electro-Fenton Degradation of Metolcarb
-
Reactor Setup: A 1.4-liter electrochemical reactor with a carbon felt cathode and a platinum anode is used.
-
Electrolyte: An aqueous solution of Metolcarb is prepared with a supporting electrolyte (e.g., Na₂SO₄) and a catalyst (e.g., FeSO₄). The pH is adjusted to acidic conditions (e.g., pH 3).
-
Electrolysis: A constant current is applied to the electrodes.
-
Sampling: Aliquots of the solution are withdrawn at different time intervals.
-
Analysis: The concentration of Metolcarb is monitored by HPLC. Total Organic Carbon (TOC) analysis is used to assess mineralization. Intermediates are identified using LC-MS.
Electrochemical Degradation and Mineralization Pathway:
Metabolism of Metolcarb in Biota
Metabolism in Animals (Rats)
The metabolism of carbamates in mammals, including rats, primarily occurs in the liver through enzymatic hydrolysis.
Pathway:
The primary metabolic pathway for Metolcarb in rats is expected to be the hydrolysis of the carbamate ester bond by carboxylesterases in the liver. This would produce m-cresol and methylcarbamic acid. The resulting metabolites are then likely conjugated and excreted in the urine and feces. A study on the related compound, methyl carbamate, in rats showed that a significant portion is metabolized to CO₂ and exhaled, while the parent compound is also excreted in the urine.
Metabolites (Predicted):
-
m-Cresol
-
Conjugates of m-cresol (e.g., glucuronide and sulfate conjugates)
-
Methylcarbamic acid (and its decomposition products)
Experimental Protocols:
In Vivo Metabolism Study in Rats
-
Dosing: Administer a known dose of radiolabeled (e.g., ¹⁴C-labeled) Metolcarb to rats, typically via oral gavage.
-
Sample Collection: House the rats in metabolic cages to facilitate the separate collection of urine, feces, and expired air over a specified period (e.g., 48-72 hours).
-
Sample Processing:
-
Urine and Feces: Homogenize and extract the samples to isolate the metabolites.
-
Expired Air: Trap CO₂ in a suitable absorbent.
-
-
Analysis:
-
Quantify the total radioactivity in each sample type to determine the routes and extent of excretion.
-
Analyze the extracts using radio-HPLC and/or LC-MS to separate, identify, and quantify the parent compound and its metabolites.
-
In Vitro Metabolism with Rat Liver Microsomes
-
Microsome Preparation: Isolate liver microsomes from rats.
-
Incubation: Incubate the microsomes with Metolcarb in the presence of necessary cofactors (e.g., NADPH).
-
Reaction Termination and Extraction: Stop the reaction at various time points and extract the metabolites.
-
Analysis: Analyze the extracts by LC-MS/MS to identify the metabolites formed.
Metabolism in Plants (Rice)
While specific studies on the metabolism of Metolcarb in rice are limited, the general metabolic pathways for pesticides in rice plants involve three phases:
-
Phase I: Transformation: Introduction or modification of functional groups through oxidation, reduction, or hydrolysis. For Metolcarb, hydrolysis of the carbamate bond to yield m-cresol is a likely primary step.
-
Phase II: Conjugation: The transformed products are conjugated with endogenous molecules such as sugars (e.g., glucose) or glutathione to increase their water solubility.
-
Phase III: Compartmentation: The conjugates are transported and stored in vacuoles or bound to cell wall components.
Predicted Metabolites in Rice:
-
m-Cresol
-
m-Cresol glycosides (e.g., m-cresol-O-β-D-glucoside)
Experimental Protocols:
Metabolism Study in Rice Seedlings
-
Treatment: Grow rice seedlings in a hydroponic solution or soil treated with radiolabeled Metolcarb.
-
Harvesting: Harvest the plant tissues (roots and shoots) at different time intervals.
-
Extraction: Extract the metabolites from the plant tissues using a suitable solvent system.
-
Analysis: Analyze the extracts using radio-TLC, HPLC, and LC-MS to identify and quantify the parent compound and its metabolites, including free and conjugated forms.
General Plant Metabolism Workflow:
Conclusion
The degradation and metabolism of Metolcarb proceed through several key pathways. In the environment, microbial degradation and chemical hydrolysis are the primary routes of dissipation, both leading to the formation of m-cresol as the initial major metabolite. Photodegradation is a less significant pathway, while advanced oxidation processes like electrochemical degradation can achieve complete mineralization. In biological systems, enzymatic hydrolysis in the liver is the main metabolic route in animals, while in plants, a combination of hydrolysis and subsequent conjugation is the expected pathway. Further research is needed to fully elucidate the specific enzymes and complete metabolic profiles of Metolcarb in various organisms and environmental compartments. This guide provides a foundational understanding for researchers and professionals working on the environmental and toxicological aspects of carbamate insecticides.
References
Toxicological Profile of Metolcarb: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metolcarb, a carbamate insecticide, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides a comprehensive overview of the toxicological profile of Metolcarb, summarizing available data on its acute toxicity, genotoxicity, and mechanism of action. While specific data on the toxicological effects of Metolcarb's isomers and its chronic, carcinogenic, reproductive, and developmental toxicity are limited in the public domain, this guide presents the established knowledge on Metolcarb and relevant data from related carbamates to offer a broader understanding. Detailed experimental protocols for key toxicological assays are provided, alongside visualizations of the pertinent signaling pathways to support further research and risk assessment.
Introduction
Metolcarb (3-methylphenyl methylcarbamate) is a carbamate insecticide that has been used to control a variety of insect pests.[1] Like other carbamates, its mode of action involves the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (ACh) at nerve synapses and neuromuscular junctions. This disruption of normal nerve impulse transmission results in the characteristic signs of cholinergic toxicity. This technical guide aims to provide a detailed summary of the known toxicological properties of Metolcarb, intended for use by researchers and professionals in toxicology and drug development.
Acute Toxicity
Metolcarb is classified as moderately hazardous (Class II) by the World Health Organization (WHO). It exhibits toxicity through oral, dermal, and inhalation routes of exposure.
Table 1: Acute Toxicity of Metolcarb
| Species | Route | LD50/LC50 | Reference |
| Rat | Oral | 268 mg/kg | |
| Mouse | Oral | 109 mg/kg | |
| Rat | Dermal | >6000 mg/kg | |
| Rat | Inhalation (4h) | 475 mg/m³ |
Genotoxicity
Studies have investigated the genotoxic potential of Metolcarb. An in-vitro Ames test using Salmonella typhimurium strains TA97, TA98, TA100, and TA102 showed that Metolcarb was mutagenic in strain TA98 at doses of 0.1, 1, and 10 µ g/plate without metabolic activation (S9). Additionally, a study using the Allium cepa test demonstrated that Metolcarb induced chromosomal aberrations, including disturbed anaphase-telophase, chromosome laggards, stickiness, and bridges.
Chronic Toxicity, Carcinogenicity, and Reproductive/Developmental Toxicity
Neurotoxicity
The primary neurotoxic effect of Metolcarb is the inhibition of acetylcholinesterase. This leads to a cholinergic crisis characterized by a range of symptoms due to the overstimulation of muscarinic and nicotinic acetylcholine receptors.
Clinical Signs of Metolcarb Exposure:
-
Muscarinic Effects: Salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis (SLUDGE), bradycardia, bronchospasm, and miosis (pupil constriction).
-
Nicotinic Effects: Muscle fasciculations, cramping, weakness, tachycardia, and hypertension.
-
Central Nervous System (CNS) Effects: Headache, dizziness, anxiety, confusion, convulsions, and respiratory depression.
While specific in-vivo neurotoxicity studies on Metolcarb following guidelines like OECD 424 are not detailed in the available literature, the known mechanism of action provides a strong basis for understanding its neurotoxic potential.
Mechanism of Action: Acetylcholinesterase Inhibition
Metolcarb, as a carbamate insecticide, acts as a reversible inhibitor of acetylcholinesterase. The carbamoyl group of Metolcarb binds to the serine hydroxyl group in the active site of the enzyme, forming a carbamylated enzyme that is temporarily inactive. This prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and continuous stimulation of cholinergic receptors.
Signaling Pathways
Acetylcholinesterase Inhibition Pathway
The following diagram illustrates the mechanism of acetylcholinesterase inhibition by Metolcarb.
Caption: Mechanism of Acetylcholinesterase Inhibition by Metolcarb.
Cholinergic Receptor Signaling Pathway
The accumulation of acetylcholine leads to the overstimulation of both nicotinic and muscarinic acetylcholine receptors, triggering downstream signaling cascades.
Caption: Simplified Cholinergic Receptor Signaling Pathway.
Experimental Protocols
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
-
Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity class based on the observed mortality.
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single dose of the test substance is administered by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
A group of three animals is used for each step.
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
The outcome of the first step determines the next step:
-
If mortality occurs in two or three animals, the test is stopped, and the substance is classified in that toxicity class.
-
If one animal dies, the test is repeated at the same dose level with three more animals.
-
If no animals die, the next higher dose level is tested.
-
-
-
Endpoint: Classification of the substance into a GHS category for acute oral toxicity.
Acute Dermal Toxicity (OECD Guideline 402)
-
Principle: This test assesses the potential adverse effects of a single dermal exposure to a substance.
-
Test Animals: Young adult rats are commonly used.
-
Procedure:
-
The fur on the dorsal area of the trunk of the animals is clipped.
-
The test substance is applied uniformly over an area of at least 10% of the body surface.
-
The application site is covered with a porous gauze dressing for 24 hours.
-
After the exposure period, the remaining test substance is removed.
-
Animals are observed for mortality and signs of toxicity for 14 days. Body weight is recorded weekly.
-
A limit test at 2000 mg/kg is often performed first. If no mortality or compound-related toxicity is observed, no further testing is needed.
-
-
Endpoint: Determination of the LD50 or classification of dermal toxicity.
Acute Inhalation Toxicity (OECD Guideline 403)
-
Principle: This guideline describes methods to assess the toxicity of a substance when administered by inhalation for a short period.
-
Test Animals: Young adult rats are the preferred species.
-
Procedure:
-
Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber.
-
The exposure duration is typically 4 hours.
-
Several concentration groups are used to determine a concentration-response curve.
-
Animals are observed for mortality and clinical signs of toxicity during and after exposure for up to 14 days.
-
Body weights are recorded, and a gross necropsy is performed at the end of the study.
-
-
Endpoint: Determination of the median lethal concentration (LC50).
Bacterial Reverse Mutation Test (Ames Test)
-
Principle: This in-vitro assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine to detect gene mutations.
-
Procedure:
-
The tester strains (e.g., TA98, TA100) are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, derived from rat liver).
-
The bacteria are then plated on a minimal agar medium that lacks histidine.
-
The plates are incubated for 48-72 hours.
-
Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.
-
The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.
-
-
Endpoint: A significant, dose-dependent increase in the number of revertant colonies indicates that the substance is mutagenic.
Cholinesterase Activity Assay
-
Principle: This assay measures the activity of acetylcholinesterase in a biological sample (e.g., red blood cells, plasma, or brain homogenate) to assess the extent of inhibition by a compound like Metolcarb. The Ellman's method is a common colorimetric assay.
-
Procedure:
-
The biological sample is incubated with the substrate acetylthiocholine.
-
AChE in the sample hydrolyzes acetylthiocholine to thiocholine and acetate.
-
Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid.
-
The rate of formation of this yellow product is measured spectrophotometrically at 412 nm.
-
The activity of AChE is proportional to the rate of color change.
-
-
Endpoint: The percentage of AChE inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence.
Metolcarb Isomers
Metolcarb possesses a chiral center, meaning it can exist as different stereoisomers (enantiomers). The toxicological properties of individual isomers of Metolcarb have not been extensively studied and reported in the available literature. It is well-established for other chiral pesticides that enantiomers can exhibit different biological activities, including toxicity and environmental fate. Therefore, the toxicological data presented in this guide for Metolcarb likely represent the racemic mixture. Further research is needed to isolate and characterize the toxicological profiles of individual Metolcarb enantiomers.
Conclusion
Metolcarb is a moderately toxic carbamate insecticide with a well-defined primary mechanism of action involving the reversible inhibition of acetylcholinesterase. Its acute toxicity profile is established, and there is evidence of its genotoxic potential. However, significant data gaps remain concerning the specific toxicity of its isomers, as well as its long-term effects, including chronic toxicity, carcinogenicity, and reproductive and developmental toxicity. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers and professionals involved in the toxicological assessment of Metolcarb and related compounds. Future research should focus on addressing the existing data gaps to enable a more complete and accurate risk assessment of this compound.
References
The Core Mechanism of Acetylcholinesterase Inhibition by Metolcarb: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolcarb, a carbamate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][2][3] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[4] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors, which manifests as a range of symptoms from excessive salivation and muscle tremors to paralysis and death.[1] This guide provides a detailed examination of the molecular mechanism by which Metolcarb inhibits AChE, outlines the experimental protocols used to characterize this inhibition, and presents the available data in a structured format.
Mechanism of Acetylcholinesterase Inhibition by Metolcarb
The inhibitory action of Metolcarb on AChE is a well-characterized example of reversible carbamoylation. This process can be broken down into a two-step mechanism:
-
Formation of a Reversible Michaelis-Menten Complex: Initially, the Metolcarb molecule binds non-covalently to the active site of the AChE enzyme, forming a reversible enzyme-inhibitor complex. This binding is guided by structural complementarity between Metolcarb and the active site gorge of AChE.
-
Carbamoylation of the Active Site Serine: Following the formation of the initial complex, the carbamoyl moiety of Metolcarb is transferred to the hydroxyl group of a critical serine residue (Ser203 in human AChE) within the catalytic triad of the enzyme's active site. This reaction results in the formation of a carbamoylated enzyme and the release of the leaving group, m-cresol. The carbamoylated enzyme is temporarily inactive as the serine residue is unable to participate in the hydrolysis of acetylcholine.
-
Spontaneous Decarbamoylation and Enzyme Reactivation: The carbamoyl-enzyme bond is unstable and undergoes spontaneous hydrolysis, which regenerates the active enzyme. The rate of this decarbamoylation is significantly slower than the rate of deacetylation that occurs during the normal hydrolysis of acetylcholine, leading to a temporary but effective inhibition of the enzyme. The reversibility of this inhibition is a key characteristic of carbamate insecticides.
The overall inhibition process can be represented by the following scheme:
E + CX ⇌ E·CX → EC + XOH → E + COOH + NH₂CH₃
Where:
-
E is the active acetylcholinesterase enzyme.
-
CX is the Metolcarb molecule.
-
E·CX is the reversible Michaelis-Menten complex.
-
EC is the carbamoylated, inactive enzyme.
-
XOH is the leaving group (m-cresol).
The following diagram illustrates the signaling pathway of Metolcarb's inhibitory action on acetylcholinesterase.
Quantitative Data on Acetylcholinesterase Inhibition by Metolcarb
| Parameter | Description | Value for Metolcarb |
| IC₅₀ | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. | Data Not Available |
| Kᵢ | The inhibition constant; a measure of the affinity of the inhibitor for the enzyme. | Data Not Available |
| k₂ | The second-order rate constant for the carbamoylation of the enzyme. | Data Not Available |
| k₃ | The first-order rate constant for the decarbamoylation (reactivation) of the enzyme. | Data Not Available |
Experimental Protocols
The primary method for determining the in vitro inhibition of acetylcholinesterase by compounds like Metolcarb is the spectrophotometric method developed by Ellman and colleagues.
Ellman's Assay for Acetylcholinesterase Inhibition
Principle:
This assay measures the activity of AChE by quantifying the rate of production of thiocholine, a product of the enzymatic hydrolysis of the substrate acetylthiocholine (ATC). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is directly proportional to the AChE activity. The inhibitory potential of a compound is determined by measuring the reduction in this rate in its presence.
Materials:
-
Acetylcholinesterase (from a suitable source, e.g., electric eel, bovine erythrocytes, or recombinant human)
-
Acetylthiocholine iodide (ATCI) or chloride (ATC) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Metolcarb (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a series of dilutions of Metolcarb in a suitable solvent.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Contains phosphate buffer, DTNB, and ATCI, but no enzyme.
-
Control (100% activity): Contains phosphate buffer, DTNB, AChE, and the solvent used for the inhibitor.
-
Test Wells: Contains phosphate buffer, DTNB, AChE, and the desired concentration of Metolcarb.
-
-
Incubation:
-
Add the buffer, DTNB, and either the inhibitor solution or solvent to the appropriate wells.
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the ATCI solution to all wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (kinetic mode) for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100
-
The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Further kinetic parameters such as Kᵢ, k₂, and k₃ can be determined through more complex kinetic studies involving varying substrate and inhibitor concentrations and analyzing the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Dixon plots).
-
The following diagram provides a generalized workflow for an acetylcholinesterase inhibition assay.
Conclusion
Metolcarb acts as a reversible inhibitor of acetylcholinesterase through the carbamoylation of the enzyme's active site serine residue. This mechanism, while well-understood for carbamates in general, lacks specific quantitative kinetic data for Metolcarb in the available scientific literature. The Ellman's assay provides a robust and widely used method for characterizing the inhibitory potential of Metolcarb and other carbamates. Further research to determine the specific kinetic constants (IC₅₀, Kᵢ, k₂, and k₃) for Metolcarb would provide a more complete understanding of its toxicological profile and allow for more precise risk assessments. Such data would also be valuable for the development of more selective and safer insecticides.
References
- 1. toxno.com.au [toxno.com.au]
- 2. Metolcarb - Sundat [sundat.com]
- 3. Metolcarb | C9H11NO2 | CID 14322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Case Study of Mixtures of Contaminants with Similar Biologic Effects - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Fate and Persistence of Metolcarb
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and persistence of the carbamate insecticide Metolcarb. It is designed to be a valuable resource for researchers, scientists, and professionals involved in environmental risk assessment and drug development. This document details Metolcarb's physicochemical characteristics, its degradation pathways in various environmental compartments, and the methodologies used to assess its environmental impact.
Physicochemical Properties of Metolcarb
Understanding the fundamental physicochemical properties of Metolcarb is crucial for predicting its behavior and transport in the environment. These properties influence its solubility in water, potential for volatilization, and its tendency to adsorb to soil and sediment. A summary of key properties is presented in Table 1.
Table 1: Physicochemical Properties of Metolcarb
| Property | Value | Reference(s) |
| Chemical Name | m-Tolyl methylcarbamate | [1][2] |
| CAS Number | 1129-41-5 | [1][3] |
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.19 g/mol | |
| Appearance | Colorless crystalline solid | |
| Melting Point | 74-77 °C | |
| Boiling Point | 293.03 °C (rough estimate) | |
| Water Solubility | 2600 mg/L (at 30 °C) | |
| Vapor Pressure | 0.145 Pa (at 20 °C) | |
| Log Kₒw (Octanol-Water Partition Coefficient) | 1.7 | |
| pKa | 12.38 ± 0.46 (Predicted) |
Environmental Fate and Persistence
Metolcarb's persistence in the environment is determined by a combination of abiotic and biotic degradation processes. The primary routes of dissipation include hydrolysis, photolysis, and microbial biodegradation.
Abiotic Degradation
Hydrolysis is a significant degradation pathway for Metolcarb, particularly in neutral to alkaline aquatic environments. The rate of hydrolysis is pH-dependent, with faster degradation occurring at higher pH levels. Metolcarb is stable in acidic solutions (pH < 6).
Table 2: Hydrolysis Half-life of Metolcarb
| pH | Temperature (°C) | Half-life (t½) | Reference(s) |
| 7 | 25 | 25 days (estimated) | |
| 8 | 25 | 2.5 days (estimated) | |
| 9 | Not specified | 2.8 hours (freshwater), 6 hours (seawater) |
The primary hydrolysis product of Metolcarb is m-methylphenol .
Photodegradation in water can also contribute to the breakdown of Metolcarb. The major photolysis degradation product identified is m-methylphenol . The atmospheric half-life of vapor-phase Metolcarb due to reaction with photochemically-produced hydroxyl radicals is estimated to be about 1.8 days.
Biotic Degradation
Microbial degradation is a key process for the dissipation of Metolcarb in soil. The rate of biodegradation is influenced by soil type, pH, and microbial activity. Half-lives in various soils have been reported to range from 3.8 to 55 days.
Table 3: Soil Biodegradation Half-life of Metolcarb
| Soil Type | pH | Half-life (t½) in days | Reference(s) |
| Silt | 7.85 | 7.9 | |
| Silt Loam | 7.20 | 14 | |
| Silt Loam | 7.05 | 15 | |
| Silt Loam | 6.85 | 3.8 | |
| Sand | 5.20 | 7.6 | |
| Peat | 5.90 | 55 |
In aquatic systems, Metolcarb can also be biodegraded by microorganisms. In a study using an activated sludge inoculum, 36% to 41% of Metolcarb reached its theoretical biochemical oxygen demand (BOD) over a 4-week period.
Degradation Pathways
The environmental degradation of Metolcarb proceeds through several interconnected pathways, including abiotic hydrolysis and photolysis, as well as biotic transformations mediated by microorganisms.
The main metabolic pathways for Metolcarb in plants, mammals, and insects involve hydroxylation of the ring-methyl group, N-methyl group, and the phenyl ring, followed by conjugation. Carbamate ester hydrolysis to form m-cresol is also a documented pathway. Further oxidation of the ring-hydroxymethyl group to a carboxyl group can also occur.
Experimental Protocols
Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are employed to evaluate the environmental fate of chemicals like Metolcarb.
Hydrolysis Study (following OECD Guideline 111)
This study determines the rate of abiotic hydrolysis of Metolcarb in aqueous solutions at different pH values.
Methodology:
-
Preparation of Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Application of Test Substance: Metolcarb is added to each buffer solution at a concentration not exceeding 0.01 M or half of its water solubility.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C). A preliminary test may be conducted at an elevated temperature (e.g., 50°C) to quickly assess stability.
-
Sampling: Aliquots are taken at various time intervals.
-
Analysis: The concentration of Metolcarb and its primary hydrolysis product, m-methylphenol, is determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The degradation rate constant and half-life are calculated for each pH.
Aqueous Photolysis Study (following OECD Guideline 316)
This study evaluates the degradation of Metolcarb in water due to direct exposure to sunlight.
Methodology:
-
Preparation of Solutions: A sterile aqueous solution of Metolcarb is prepared in vessels transparent to the light source (e.g., quartz tubes).
-
Dark Controls: Control samples are prepared and kept in the dark to measure hydrolysis concurrently.
-
Irradiation: Samples are exposed to a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters.
-
Sampling: Samples are collected from both the irradiated and dark control vessels at various time points.
-
Analysis: The concentrations of Metolcarb and its photoproducts are quantified using a suitable analytical method.
-
Data Analysis: The photolysis rate constant and half-life are calculated, correcting for any degradation observed in the dark controls. The quantum yield can also be determined.
Soil Biodegradation Study (following OECD Guideline 307)
This study assesses the rate and route of Metolcarb degradation in soil under aerobic and/or anaerobic conditions.
Methodology:
-
Soil Selection and Preparation: Representative agricultural soils are collected and characterized (e.g., texture, pH, organic carbon content).
-
Application: Metolcarb (often ¹⁴C-labeled for mass balance studies) is applied to the soil samples.
-
Incubation: The treated soil is incubated in the dark at a controlled temperature and moisture level. For aerobic studies, a continuous flow of air is provided. For anaerobic studies, the soil is flooded and purged with an inert gas.
-
Volatile Trapping: Evolved ¹⁴CO₂ and other volatile organic compounds are trapped to assess mineralization and volatilization.
-
Sampling and Extraction: Soil samples are taken at different time intervals and extracted with appropriate solvents.
-
Analysis: The extracts are analyzed for Metolcarb and its degradation products using techniques like HPLC with radiometric detection, LC-MS/MS, or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The dissipation time for 50% and 90% of the applied Metolcarb (DT₅₀ and DT₉₀) is calculated. Major transformation products are identified and quantified.
Analytical Methodologies
Accurate and sensitive analytical methods are essential for monitoring Metolcarb and its degradation products in environmental matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of carbamate pesticides due to their thermal lability, which can make GC analysis challenging.
Table 4: Example HPLC-MS/MS Parameters for Metolcarb Analysis
| Parameter | Setting | Reference(s) |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | |
| Mobile Phase A | Water with 0.1% formic acid | |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | |
| Gradient | Optimized for separation of Metolcarb and metabolites | |
| Flow Rate | 0.3 - 0.4 mL/min | |
| Injection Volume | 5 - 20 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| MS/MS Transitions (MRM) | Precursor Ion (m/z) -> Product Ion (m/z) (Specific values to be optimized) |
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for direct analysis of carbamates, GC-MS can be used, often requiring a derivatization step to improve the thermal stability and volatility of the analytes.
Table 5: Example GC-MS Parameters for Metolcarb Analysis (with derivatization)
| Parameter | Setting | Reference(s) |
| Derivatization Agent | Silylating agents or flash methylation | |
| Column | Non-polar or medium-polarity (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) | |
| Injector Temperature | 250 °C | |
| Oven Program | Ramped temperature program (e.g., 70°C to 300°C) | |
| Carrier Gas | Helium | |
| Ionization Mode | Electron Ionization (EI) | |
| Mass Analyzer | Quadrupole or Ion Trap | |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Conclusion
Metolcarb exhibits moderate persistence in the environment. Its fate is primarily governed by pH-dependent hydrolysis and microbial degradation in soil and water. The principal degradation product is m-methylphenol. The information and methodologies presented in this guide provide a robust framework for assessing the environmental risk of Metolcarb and for developing strategies to mitigate its potential impact. The detailed experimental protocols and analytical methods described herein are intended to support researchers and scientists in conducting reliable and reproducible environmental fate studies.
References
Solubility and Stability of Metolcarb-d3 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of Metolcarb-d3 in various organic solvents. The information compiled herein is essential for the accurate preparation of stock solutions, analytical standards, and formulations in research, development, and quality control settings. As this compound is an isotopically labeled analog of Metolcarb, its solubility and stability characteristics are considered analogous to the unlabeled compound. Therefore, data for Metolcarb is presented as a reliable surrogate for this compound.
Core Topic: Solubility and Stability
Metolcarb is a carbamate insecticide characterized as a colorless crystalline solid.[1] Its solubility is a critical parameter for its application and analysis, with a general preference for polar organic solvents over non-polar ones.[1][2][3][4] The stability of Metolcarb, like other carbamate esters, is influenced by the chemical environment, particularly pH, and the presence of strong acids, bases, or reducing agents.
Quantitative Solubility Data
The solubility of Metolcarb in a range of organic solvents is summarized in the table below. This data has been compiled from various technical sources to provide a comparative overview.
| Organic Solvent | Chemical Class | Solubility | Temperature (°C) |
| Cyclohexanone | Ketone | 790 g/kg | 30 |
| Methanol | Alcohol | 880 g/kg | Room Temperature |
| Acetone | Ketone | Soluble | Not Specified |
| Ethanol | Alcohol | Soluble | Not Specified |
| Chloroform | Halogenated Alkane | Soluble | Not Specified |
| Acetonitrile | Nitrile | Soluble | Not Specified |
| Xylene | Aromatic Hydrocarbon | 100 g/kg | 30 |
| Benzene | Aromatic Hydrocarbon | Slightly Soluble | Not Specified |
| Toluene | Aromatic Hydrocarbon | Slightly Soluble | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Slightly Soluble | Not Specified |
Note: The term "Soluble" indicates that the source material described the substance as such without providing specific quantitative data. The physicochemical properties of this compound are expected to be nearly identical to Metolcarb.
Stability Profile
Metolcarb is susceptible to degradation under certain conditions. As a carbamate ester, it is prone to hydrolysis, a process that can be accelerated by the presence of alkaline substances. It is incompatible with strong acids, bases, and strong reducing agents. For optimal stability, solutions of this compound should be stored in a cool, dark place, and in tightly sealed containers to prevent solvent evaporation and exposure to moisture. Long-term storage stability is enhanced in acidic or neutral solutions compared to alkaline conditions.
| Condition | Effect on Stability |
| Alkaline pH | Prone to decomposition/hydrolysis. |
| Acidic/Neutral pH | Generally more stable. |
| Strong Acids/Bases | Incompatible; can cause degradation. |
| Strong Reducing Agents | Incompatible. |
| Elevated Temperature | May accelerate degradation. |
| Light Exposure | Potential for photodegradation (though specific data is limited). |
Experimental Protocols
Protocol for Solubility Determination (Shake-Flask Method)
This method is suitable for determining the solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a flask with a screw cap.
-
Equilibration: Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer can be used.
-
Phase Separation: Allow the solution to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to facilitate this process.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Analysis: Analyze the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).
-
Calculation: The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., mg/mL or g/L).
Protocol for Stability Assessment (Long-Term Study)
This protocol outlines a general procedure for evaluating the stability of this compound in an organic solvent over time.
-
Solution Preparation: Prepare a stock solution of this compound in the desired organic solvent at a known concentration.
-
Storage: Aliquot the solution into several vials, seal them tightly, and store them under controlled conditions (e.g., specified temperature and light conditions).
-
Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the solution to determine the initial concentration and purity. This serves as the baseline.
-
Time-Point Analysis: At predefined intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a vial from storage and analyze its contents for the concentration of this compound and the presence of any degradation products.
-
Analytical Method: A stability-indicating analytical method, typically HPLC, should be used. This method must be able to separate the parent compound from any potential degradation products.
-
Data Evaluation: Compare the results at each time point to the initial analysis. A significant decrease in the concentration of this compound or the appearance of degradation product peaks indicates instability under the tested storage conditions.
Visualizations
Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates a logical workflow for assessing the solubility and stability of a chemical compound like this compound.
References
Methodological & Application
Application Note: High-Throughput Analysis of Metolcarb in Environmental Samples using Metolcarb-d3 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Metolcarb, a carbamate insecticide, in various environmental matrices. The method employs a simplified sample preparation procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Metolcarb-d3, is utilized to correct for matrix effects and variations during sample processing and analysis. The described workflow is ideal for research laboratories, environmental monitoring agencies, and drug development professionals requiring reliable trace-level quantification of Metolcarb.
Introduction
Metolcarb is a widely used carbamate insecticide in agricultural applications. Its potential for environmental contamination and adverse health effects necessitates sensitive and accurate monitoring in matrices such as water, soil, and food products. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its high selectivity and sensitivity. A significant challenge in LC-MS/MS quantification is the potential for matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective way to compensate for these effects. Since this compound is chemically and physically almost identical to Metolcarb, it co-elutes and experiences similar ionization effects, providing a reliable basis for accurate quantification.
Experimental Workflow
The overall analytical workflow, from sample collection to data analysis, is depicted below. This process ensures a systematic and reproducible approach to the quantification of Metolcarb.
Figure 1: General workflow for the quantification of Metolcarb using an internal standard.
Protocols
1. Reagents and Materials
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)
-
Reagents: Formic acid (99%+), Ammonium acetate
-
Standards: Metolcarb (≥98% purity), this compound (≥98% purity, isotopic purity >99%)
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL) for water samples or QuEChERS kits for solid samples.
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Metolcarb and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Metolcarb stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same 50:50 solvent mixture. Spike all calibration standards and samples with this solution to achieve a final concentration of 10 ng/mL.
3. Sample Preparation (Water Samples)
-
Filter the water sample (e.g., 100 mL) through a 0.45 µm filter.
-
Add the this compound internal standard working solution.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
4. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
| LC Parameters | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 5 min, hold for 2 min, return to initial over 0.5 min |
| MS/MS Parameters | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Metolcarb and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Metolcarb | 180.1 | 123.1 | 15 | Quantifier |
| Metolcarb | 180.1 | 95.1 | 25 | Qualifier |
| This compound | 183.1 | 126.1 | 15 | Internal Std. |
Results and Data Presentation
The use of this compound provides excellent linearity and reproducibility. A typical calibration curve will yield a correlation coefficient (R²) greater than 0.99. The following table summarizes the expected performance characteristics of this method.
Table 2: Method Validation Summary
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD, n=6) | < 10% |
| Accuracy (% Recovery) | 92 - 105% |
Logical Relationship for Quantification
The core principle of using an internal standard is based on the consistent ratio of the analyte to the internal standard, regardless of sample loss during preparation or injection volume variations.
Figure 2: Logic of quantification using an internal standard.
This application note provides a comprehensive protocol for the sensitive and accurate quantification of Metolcarb in environmental samples using LC-MS/MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects and improves method robustness, ensuring high-quality data for research and regulatory purposes. The detailed workflow and method parameters can be readily adapted by laboratories to meet their specific analytical needs.
Application Note: Quantitative Analysis of Metolcarb in Food Matrices using Isotope Dilution LC-MS/MS with Metolcarb-d3
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Metolcarb in various food matrices. The protocol employs a stable isotope-labeled internal standard, Metolcarb-d3, in conjunction with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This isotope dilution method provides high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. The method has been validated across several food matrices, demonstrating excellent linearity, recovery, and sensitivity, making it suitable for routine monitoring and regulatory compliance testing.
Principle
The methodology is based on the principle of isotope dilution mass spectrometry. A known concentration of the stable isotope-labeled internal standard (IS), this compound, is added to the sample at the beginning of the extraction process. The IS behaves chemically and physically identically to the native analyte (Metolcarb) throughout the extraction, cleanup, and chromatographic separation. By measuring the ratio of the analyte to the internal standard using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, accurate quantification can be achieved, effectively mitigating signal suppression or enhancement from complex food matrices.
Metolcarb, a carbamate insecticide, acts by inhibiting the acetylcholinesterase (AChE) enzyme.[1] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system in target pests.[2][3]
Signaling Pathway: Metolcarb Mechanism of Action
References
- 1. Metolcarb | C9H11NO2 | CID 14322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Metolcarb Residue Analysis in Rice Paddies using Isotope Dilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolcarb is a carbamate insecticide used in rice cultivation to control a variety of pests. The monitoring of its residues in rice paddy components, including soil, water, and rice plants, is crucial for ensuring food safety and assessing environmental impact. Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and reliable analytical technique for quantifying pesticide residues.[1] This method involves the addition of a known amount of an isotopically labeled internal standard of the analyte to the sample at the beginning of the analytical process. The ratio of the native analyte to the labeled standard is measured by mass spectrometry, which corrects for losses during sample preparation and instrumental analysis, thus minimizing matrix effects.[2]
This application note provides a detailed protocol for the analysis of metolcarb residues in rice paddy matrices (rice, soil, and water) using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and isotope dilution.
Experimental Protocols
Materials and Reagents
-
Metolcarb analytical standard
-
Isotopically labeled Metolcarb (e.g., Metolcarb-d3) internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Methanol (MeOH)
-
Formic acid
-
Ammonium formate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for pigmented samples)
-
Syringe filters (0.22 µm)
Sample Collection and Preparation
Rice Grains:
-
Collect representative rice grain samples from the paddy field.
-
Homogenize the rice samples to a fine powder using a high-speed blender.[3]
-
Store the homogenized sample at -20°C until analysis.[4]
Paddy Soil:
-
Collect soil samples from the top 10-15 cm of the rice paddy.
-
Air-dry the soil samples, remove any stones and plant debris, and sieve through a 2 mm mesh.
-
Store the sieved soil at -20°C prior to extraction.
Paddy Water:
-
Collect water samples from the surface of the rice paddy in amber glass bottles.
-
Filter the water samples immediately through a 0.45 µm filter to remove suspended particles.[5]
-
Store the filtered water samples at 4°C and analyze as soon as possible.
Extraction and Cleanup: Modified QuEChERS Method
This protocol is adapted from established QuEChERS methods for pesticide residue analysis in food and environmental matrices.
-
Extraction:
-
Rice/Soil: Weigh 5 g of the homogenized rice or soil sample into a 50 mL centrifuge tube.
-
Water: Take 10 mL of the filtered paddy water in a 50 mL centrifuge tube.
-
Add 10 mL of water to the rice and soil samples.
-
Spike the sample with the isotopically labeled metolcarb internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. A common composition is 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. For pigmented rice samples, 50 mg of GCB may be added, though this can lead to the loss of planar pesticides.
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot (e.g., 1 mL) of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.
-
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), which is gradually increased to elute the analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both native metolcarb and the isotopically labeled internal standard for quantification and confirmation.
Data Presentation
The following tables summarize typical performance data for pesticide residue analysis in rice matrices using methods similar to the one described. This data is provided for illustrative purposes, as specific values for metolcarb will need to be determined during method validation.
Table 1: Method Validation Parameters for Pesticide Residue Analysis in Rice
| Parameter | Typical Value Range | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | |
| Limit of Detection (LOD) | 0.002 - 0.01 mg/kg | |
| Limit of Quantification (LOQ) | 0.006 - 0.05 mg/kg | |
| Recovery | 70 - 120% |
| Precision (RSD) | < 20% | |
Table 2: Example Quantitative Data for Carbamate Pesticides in Environmental Samples
| Pesticide | Matrix | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | Reference |
|---|---|---|---|---|---|
| Methiocarb | Surface Water | 5 | 92 ± 7 | < 10 | |
| Methiocarb | Surface Water | 10 | 92 ± 7 | < 10 | |
| Methiocarb | Surface Water | 50 | 92 ± 7 | < 10 | |
| Methiocarb | Surface Water | 100 | 92 ± 7 | < 10 | |
| Multi-residue | Rice | 10 | 70 - 120 | < 20 |
| Multi-residue | Rice | 100 | 70 - 120 | < 20 | |
Visualizations
Experimental Workflow
Caption: Workflow for Metolcarb Residue Analysis.
Principle of Isotope Dilution Mass Spectrometry
Caption: Principle of Isotope Dilution Analysis.
Conclusion
The described method provides a robust and reliable approach for the determination of metolcarb residues in various rice paddy matrices. The combination of a modified QuEChERS extraction, d-SPE cleanup, and LC-MS/MS analysis with isotope dilution ensures high accuracy, precision, and sensitivity, making it suitable for routine monitoring and regulatory compliance. Method validation should be performed in the user's laboratory to ensure that the performance characteristics meet the specific requirements of the analysis.
References
- 1. A reliable quantification of organophosphorus pesticides in brown rice samples for proficiency testing using Japanese official analytical method, QuEChERS, and modified QuEChERS combined with isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. biochemjournal.com [biochemjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Metolcarb Analysis in Soil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and sample preparation of Metolcarb, a carbamate insecticide, from soil matrices for subsequent analysis. The described methods, primarily focusing on QuEChERS and Solid-Phase Extraction (SPE), are designed to ensure high recovery rates, accuracy, and reproducibility of results.
Introduction
Metolcarb is a widely used insecticide in agriculture.[1] Its presence and persistence in soil are of environmental concern, necessitating reliable and efficient analytical methods for its monitoring. Soil, being a complex matrix, presents analytical challenges due to the presence of various interfering substances.[2][3][4] Effective sample preparation is therefore a critical step to isolate Metolcarb from these matrix components and ensure accurate quantification. This document outlines two robust sample preparation techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).
The QuEChERS method has gained popularity for multi-residue pesticide analysis in various matrices, including soil, due to its simplicity, speed, and low solvent consumption.[2] SPE is a classic and effective technique for the selective extraction and cleanup of analytes from complex samples.
Data Presentation: Quantitative Performance of Sample Preparation Techniques
The following table summarizes the quantitative data for Metolcarb analysis in soil using the QuEChERS method. Data for a comparable SPE method for a similar compound group (carbonyl compounds) is provided as a reference for expected performance.
| Parameter | QuEChERS Method for Metolcarb & other pesticides | SPE Method for Carbonyl Compounds in Soil |
| Linearity Range | 0.005 - 0.5 mg/kg | 0.05 - 2.0 mg/L (in final extract) |
| Correlation Coefficient (r²) | > 0.99 | > 0.996 |
| Recovery | 70-120% | 84.6% - 115.9% |
| Limit of Detection (LOD) | 0.005 ppm (for a similar compound) | 0.02-0.06 mg/L (in final extract) |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.010 ppm (for a similar compound) |
| Relative Standard Deviation (RSD) | < 20% | 0.2% - 5.1% |
Experimental Protocols
Protocol 1: QuEChERS Method for Metolcarb in Soil
This protocol is adapted from a validated method for the analysis of a wide range of pesticides, including Metolcarb, in various soil types.
1. Materials and Reagents
-
Homogenized soil sample
-
Milli-Q water
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) tubes containing PSA (primary secondary amine) and C18 sorbents
-
50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
2. Sample Extraction
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of Milli-Q water to the tube to hydrate the soil. Vortex for 1 minute.
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
3. Sample Cleanup (Dispersive SPE)
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing PSA and C18.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge the tube at 10000 rpm for 5 minutes.
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
Protocol 2: Solid-Phase Extraction (SPE) for Metolcarb in Soil
This protocol is a generalized procedure for the extraction of organic compounds from soil, adaptable for Metolcarb analysis.
1. Materials and Reagents
-
Homogenized soil sample
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Milli-Q water
-
SPE cartridges (e.g., C18 or a polymeric sorbent)
-
Ultrasonic bath
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
2. Sample Extraction
-
Weigh 5 g of the homogenized soil sample into a glass beaker.
-
Add 10 mL of acetonitrile to the beaker.
-
Place the beaker in an ultrasonic bath and extract for 10 minutes at 30°C.
-
Allow the soil to settle and decant the acetonitrile extract.
3. SPE Cleanup
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of Milli-Q water through the cartridge.
-
Loading: Load the acetonitrile extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elution: Elute the retained Metolcarb from the cartridge with 5 mL of acetonitrile or a suitable solvent mixture.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for chromatographic analysis.
Visualized Workflows
Caption: QuEChERS workflow for Metolcarb analysis in soil.
Caption: Solid-Phase Extraction workflow for Metolcarb analysis in soil.
References
Application Note: Solid-Phase Extraction Protocol for Metolcarb in Water Samples
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of Metolcarb, a carbamate insecticide, from water samples. The described methodology is intended for researchers, scientists, and professionals in drug development and environmental monitoring. This protocol is based on established principles for the analysis of carbamate pesticides in aqueous matrices and serves as a comprehensive guide for sample preparation prior to chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC). While this document provides a thorough protocol, it is recommended that laboratories validate the method with their own equipment and matrices to ensure optimal performance.
Introduction
Metolcarb is a widely used N-methylcarbamate insecticide. Due to its potential for runoff from agricultural areas, its presence in water sources is a growing environmental and health concern. Accurate and sensitive detection of Metolcarb in water is crucial for monitoring water quality and ensuring public safety. Solid-phase extraction (SPE) is a highly effective and widely adopted technique for the pre-concentration and purification of pesticides from water samples. It offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher recovery rates, and minimized sample handling. This application note details a robust SPE protocol for the isolation of Metolcarb from water samples, suitable for subsequent analysis by various chromatographic techniques.
Experimental Protocol
This protocol outlines the materials, reagents, and steps for the solid-phase extraction of Metolcarb from water samples using C18 cartridges.
Materials and Reagents:
-
SPE Sorbent: C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Reagents:
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure Water
-
Nitrogen gas, high purity
-
-
Apparatus:
-
Solid-Phase Extraction Manifold
-
Vacuum pump
-
0.45 µm syringe filters
-
Glass vials for sample collection
-
Evaporation system (e.g., nitrogen evaporator with a water bath)
-
Sample Preparation:
-
Collect water samples in clean glass bottles.
-
Filter the water samples through a 0.45 µm filter to remove any suspended particulate matter.
Solid-Phase Extraction (SPE) Procedure:
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the SPE manifold.
-
Wash the cartridges with 5 mL of ethyl acetate.
-
Condition the cartridges by passing 5 mL of methanol through the sorbent bed.
-
Equilibrate the cartridges by passing 5 mL of ultrapure water. Ensure the sorbent bed does not go dry.
-
-
Sample Loading:
-
Load 100-500 mL of the filtered water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Dry the cartridge under a vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained Metolcarb from the cartridge with 5-10 mL of ethyl acetate.
-
Collect the eluate in a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitute the residue in a known, small volume (e.g., 1 mL) of a solvent compatible with the analytical instrument, such as acetonitrile or a mixture of acetonitrile and water.
-
Vortex the sample to ensure the residue is fully dissolved and transfer it to an autosampler vial for analysis.
-
Quantitative Data
The following table summarizes the expected performance data for the analysis of Metolcarb in water using the described SPE protocol. These values are based on published data for Metolcarb in biological matrices and similar carbamate compounds in water.[1][2] It is crucial to validate these parameters in your laboratory for the specific water matrix being analyzed.[1]
| Parameter | Expected Value |
| Recovery | 70 - 90% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L |
| Linearity (r²) | > 0.99 |
| Relative Standard Deviation (RSD) | < 15% |
Diagrams
Caption: Workflow for the solid-phase extraction of Metolcarb.
Conclusion
The solid-phase extraction protocol detailed in this application note provides an effective and reliable method for the isolation and pre-concentration of Metolcarb from water samples. The use of C18 cartridges, coupled with subsequent chromatographic analysis, allows for the sensitive and accurate quantification of this insecticide. This methodology is a valuable tool for environmental monitoring programs and for ensuring water quality. It is strongly recommended that individual laboratories perform in-house validation of this method to ensure it meets their specific analytical requirements.
References
Application Notes and Protocols for the Determination of Metolcarb and its Metabolites using the QuEChERS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolcarb, a carbamate insecticide, is utilized in agriculture to control a variety of insect pests.[1] Its widespread use necessitates robust and efficient analytical methods for the determination of its residues and those of its metabolites in various matrices to ensure food safety and environmental monitoring. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a leading sample preparation technique for the multi-residue analysis of pesticides in food and environmental samples.[2][3] This application note provides a detailed protocol for the extraction and cleanup of Metolcarb and its primary metabolites from a representative food matrix using the QuEChERS methodology, followed by analysis using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Principle of the QuEChERS Method
The QuEChERS method is a two-step process that simplifies sample preparation for pesticide residue analysis. The first step involves an extraction and partitioning phase, followed by a dispersive solid-phase extraction (dSPE) cleanup step.
-
Extraction and Partitioning: A homogenized sample is extracted with acetonitrile. The addition of salts, typically anhydrous magnesium sulfate (MgSO4) and sodium chloride (NaCl) or a buffering salt mixture, induces phase separation between the aqueous sample components and the acetonitrile layer containing the pesticides. This "salting out" effect drives the analytes of interest into the organic solvent.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove interfering matrix components. Common sorbents include primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids; graphitized carbon black (GCB) to remove pigments and sterols; and C18 to remove nonpolar interferences. The cleaned extract is then ready for instrumental analysis.
Metabolic Pathway of Metolcarb
The primary metabolic pathways for Metolcarb in plants, mammals, and insects involve hydroxylation and conjugation. Carbamate ester hydrolysis is a minor degradation route. The main metabolites are formed through:
-
Ring-methyl hydroxylation: Oxidation of the methyl group on the phenyl ring.
-
N-methyl hydroxylation: Oxidation of the N-methyl group of the carbamate moiety.
-
Phenyl-ring hydroxylation: Introduction of a hydroxyl group onto the aromatic ring.
These hydroxylated metabolites can then be further conjugated with endogenous molecules. A minor pathway involves the hydrolysis of the carbamate ester bond to yield m-cresol.
References
Application Notes and Protocols for Pharmacokinetic Studies of Metolcarb Using Metolcarb-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolcarb is a carbamate insecticide widely used in agriculture to control a variety of pests on crops.[1][2] As with any chemical agent intended for widespread use, a thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its safety and potential environmental impact. The primary mechanism of action for Metolcarb, like other carbamate insecticides, is the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxic effects in target organisms.[3]
The use of a stable isotope-labeled internal standard, such as Metolcarb-d3, is essential for accurate quantification of Metolcarb in biological matrices during pharmacokinetic studies. The deuterated analog behaves chemically and chromatographically identically to the unlabeled Metolcarb, but its increased mass allows for clear differentiation by mass spectrometry. This approach corrects for variations in sample preparation and instrument response, ensuring high precision and accuracy in the analytical results.[4]
These application notes provide detailed protocols for conducting pharmacokinetic studies of Metolcarb in a rat model, utilizing this compound as an internal standard for quantification by Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS).
Key Applications
-
Pharmacokinetic Profiling: Determining key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) of Metolcarb in a model organism.
-
Metabolite Identification: Characterizing the biotransformation products of Metolcarb to understand its metabolic fate.
-
Bioavailability Studies: Assessing the fraction of an administered dose of Metolcarb that reaches the systemic circulation.
-
Toxicokinetic Analysis: Relating the exposure to Metolcarb to its toxicological effects.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Metolcarb following oral administration.
Materials:
-
Metolcarb (analytical standard)
-
This compound (internal standard)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle for dosing (e.g., 0.5% carboxymethylcellulose in water)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
UHPLC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate rats for at least one week prior to the study.
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of Metolcarb (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into EDTA-coated tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation for UHPLC-MS/MS Analysis:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing this compound (e.g., 100 ng/mL) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the UHPLC-MS/MS system.
-
UHPLC-MS/MS Analytical Method
This method is designed for the sensitive and selective quantification of Metolcarb in plasma samples.
Instrumentation and Conditions:
| Parameter | Condition |
| UHPLC System | Agilent 1290 Infinity LC or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient Elution | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6540 Q-TOF LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Metolcarb | 166.1 | 109.1 |
| This compound | 169.1 | 112.1 |
Data Presentation
The following tables summarize hypothetical pharmacokinetic parameters of Metolcarb in rats, which should be determined from the experimental data.
Table 1: Plasma Pharmacokinetic Parameters of Metolcarb in Rats Following a Single Oral Dose (10 mg/kg)
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | To be determined |
| Tmax (h) | To be determined |
| AUC (0-t) (ng·h/mL) | To be determined |
| AUC (0-∞) (ng·h/mL) | To be determined |
| t1/2 (h) | To be determined |
| CL/F (mL/h/kg) | To be determined |
| Vd/F (L/kg) | To be determined |
Table 2: Calibration Curve for Metolcarb Analysis
| Concentration (ng/mL) | Peak Area Ratio (Metolcarb/Metolcarb-d3) |
| 1 | To be determined |
| 5 | To be determined |
| 10 | To be determined |
| 50 | To be determined |
| 100 | To be determined |
| 500 | To be determined |
| 1000 | To be determined |
| Correlation Coefficient (r²) | >0.99 |
Visualizations
Experimental Workflow
Caption: Workflow for the pharmacokinetic study of Metolcarb.
Metabolic Pathway of Metolcarb
Metolcarb undergoes biotransformation primarily through hydrolysis and oxidation reactions. The main metabolic pathway involves the cleavage of the carbamate ester bond.
Caption: Primary metabolic pathways of Metolcarb.
Signaling Pathway of Metolcarb Action
The primary mechanism of Metolcarb's neurotoxicity is the inhibition of acetylcholinesterase (AChE).
Caption: Mechanism of Metolcarb-induced neurotoxicity.
References
- 1. Metolcarb | C9H11NO2 | CID 14322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metolcarb certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 3. Acetylcholinesterase inhibitors: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
High-Resolution Mass Spectrometry for the Detection and Quantification of Metolcarb
Application Note
Abstract
This application note details a robust and sensitive method for the detection and quantification of Metolcarb, a carbamate insecticide, in various sample matrices using high-resolution mass spectrometry (HRMS). The protocol outlines sample preparation, liquid chromatography (LC) conditions, and HRMS parameters for accurate mass measurement and fragmentation analysis. This method is suitable for researchers, scientists, and professionals in drug development and food safety for the reliable identification and quantification of Metolcarb residues.
Introduction
Metolcarb is a carbamate insecticide used to control a range of insect pests on crops.[1] Due to its potential toxicity, monitoring its presence in environmental and food samples is crucial. High-resolution mass spectrometry offers significant advantages for this analysis, including high sensitivity, selectivity, and the ability to perform accurate mass measurements, which aids in the confident identification of the target analyte.[2] This application note provides a comprehensive workflow for the analysis of Metolcarb by LC-HRMS.
Experimental
Sample Preparation: QuEChERS Method
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of Metolcarb from complex matrices.[3]
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable) with 10 mL of acetonitrile.
-
Extraction and Salting Out: Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds.
-
Final Centrifugation and Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-HRMS analysis.
Liquid Chromatography
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Flow Rate: 0.3 mL/min Injection Volume: 5 µL Gradient:
| Time (min) | %B |
|---|---|
| 0.0 | 10 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 10 |
| 15.0 | 10 |
High-Resolution Mass Spectrometry
Instrument: Q-Exactive Orbitrap Mass Spectrometer or similar Ionization Mode: Positive Electrospray Ionization (ESI+) Scan Mode: Full Scan MS / dd-MS2 (TopN) Full Scan Resolution: 70,000 dd-MS2 Resolution: 17,500 Collision Energy: Stepped HCD (e.g., 20, 30, 40 eV) Precursor Ion (M+H)+: 166.0863 m/z[1]
Results and Discussion
This LC-HRMS method provides excellent selectivity and sensitivity for the analysis of Metolcarb. The high mass accuracy of the HRMS allows for confident identification of the precursor ion and its fragments.
Quantitative Data
The method was validated for its quantitative performance. The following table summarizes the key quantitative parameters for Metolcarb analysis.
| Parameter | Result |
| Linearity Range | 1 - 200 µg/L[4] |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantitation (LOQ) | 1.5 µg/kg |
| Recovery | 85-110% |
| Precision (RSD%) | <15% |
Note: LOD, LOQ, Recovery, and Precision values are typical expected values and may vary depending on the matrix and instrumentation.
Fragmentation of Metolcarb
In positive ion mode, Metolcarb is detected as the protonated molecule [M+H]+ at an m/z of 166.0863. Upon collision-induced dissociation (CID), carbamates characteristically undergo a neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da. This results in a prominent fragment ion. Other significant product ions can also be observed, which are useful for confirmation.
Key MRM Transitions for Metolcarb:
-
166.1 → 109.1
-
166.1 → 94.0
-
166.1 → 91.1
Experimental Workflow
Caption: Overview of the sample preparation and analysis workflow.
Metolcarb Fragmentation Pathway
References
- 1. Metolcarb | C9H11NO2 | CID 14322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhanced Surveillance of >1100 Pesticides and Natural Toxins in Food: Harnessing the Capabilities of LC-HRMS for Reliable Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Determination of Metolcarb in Biological Tissues
Introduction
Metolcarb (m-tolyl methylcarbamate) is a carbamate insecticide used to control a variety of sucking insects in agricultural applications.[1][2] Due to its potential for human exposure and its mechanism of action as an acetylcholinesterase inhibitor, it is crucial to have reliable and sensitive methods for its determination in biological tissues.[2] This document provides detailed protocols for the extraction and quantification of Metolcarb from biological matrices, tailored for researchers in toxicology, environmental science, and drug development. The methods covered include High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Section 1: Sample Preparation and Extraction
Proper sample preparation is critical for accurate quantification and minimizing matrix effects.[3] The following protocols describe methods for homogenizing and extracting Metolcarb from biological tissues.
Protocol 1.1: General Tissue Homogenization
This protocol is the initial step for most analytical methods.
Materials:
-
Biological tissue (e.g., liver, kidney, blood, brain)[4]
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater or ultrasonicator)
-
Centrifuge tubes (15 mL or 50 mL)
-
Analytical balance
-
Ice
Reagents:
-
Methanol/water (80:20, v/v), ice-cold
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Freshly collected tissue should be immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis.
-
On an analytical balance, weigh approximately 50-100 mg of frozen tissue into a pre-chilled centrifuge tube. Record the exact weight.
-
Add 1 mL of ice-cold 80% methanol. For blood samples, a different extraction solvent may be used as described in the subsequent protocols.
-
Homogenize the tissue using a homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout this process to prevent degradation.
-
The resulting homogenate can be used for subsequent extraction procedures.
Protocol 1.2: QuEChERS-Based Extraction (for HPLC and GC Analysis)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting pesticides from complex matrices.
Materials:
-
Tissue homogenate (from Protocol 1.1)
-
50 mL centrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Reagents:
-
Acetonitrile (ACN)
-
QuEChERS extraction salts: 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl).
-
Dispersive solid-phase extraction (dSPE) tubes containing: 150 mg MgSO₄, 50 mg primary secondary amine (PSA).
Procedure:
-
Transfer the tissue homogenate equivalent to 1-5 g of tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (ACN).
-
Cap the tube and shake vigorously for 1 minute using a vortex mixer.
-
Add the QuEChERS extraction salts (MgSO₄ and NaCl). Immediately cap and shake for another minute.
-
Centrifuge the tube at ≥3000 x g for 5 minutes at 4°C.
-
Carefully collect the upper acetonitrile layer and transfer it to a dSPE tube.
-
Vortex the dSPE tube for 30 seconds to facilitate cleanup.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The resulting supernatant is the cleaned-up extract. Transfer an aliquot into a clean vial for analysis. The extract can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for injection.
Section 2: Analytical Methodologies
Method A: High-Performance Liquid Chromatography (HPLC)
HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying Metolcarb. Alternatively, HPLC with a Diode Array Detector (DAD) can be used.
Protocol 2.1: LC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump
-
Autosampler
-
C18 reversed-phase analytical column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
Procedure:
-
Chromatographic Conditions:
-
Column Temperature: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the precursor ion for Metolcarb ([M+H]⁺, m/z 166.08) and at least two product ions for quantification and confirmation.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific instrument.
-
-
Quantification: Prepare a calibration curve using Metolcarb analytical standards in a matrix-matched solvent to account for matrix effects.
Method B: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and high-throughput screening method based on antigen-antibody recognition. A direct competitive ELISA is suitable for detecting small molecules like Metolcarb.
Protocol 2.2: Direct Competitive ELISA
Materials:
-
Metolcarb ELISA kit (containing antibody-coated microtiter plate, Metolcarb-HRP conjugate, standards, buffers)
-
Tissue extract (homogenate supernatant, potentially diluted)
-
Microplate reader
Procedure:
-
Prepare Metolcarb standards and samples (tissue extracts) according to the kit's instructions. This typically involves dilution in the provided assay buffer.
-
Add a specific volume of the standard or sample to the wells of the antibody-coated microtiter plate.
-
Add the Metolcarb-HRP conjugate to each well. This will compete with the Metolcarb in the sample for binding to the antibodies.
-
Incubate the plate for the time and temperature specified in the kit protocol.
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the TMB substrate solution to each well and incubate in the dark. The enzyme (HRP) will catalyze a color change.
-
Stop the reaction by adding the stop solution. The color intensity will be inversely proportional to the Metolcarb concentration in the sample.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the Metolcarb concentration in the samples by comparing their absorbance to the standard curve.
Data Presentation
Table 1: Typical Performance Data for Chromatographic Methods
| Parameter | HPLC-DAD | LC-MS/MS |
|---|---|---|
| Matrix | Blood, Liver, Stomach Contents | Blood, Urine |
| Linearity (r²) | >0.99 | >0.99 |
| Range | 25 - 500 µg/mL | 0.82 - 7.05 ng/mL |
| Recovery (%) | 31 - 71% | 75 - 114% |
| Precision (RSD) | < 15% | < 17% |
| LOQ | ~25 µg/mL | 0.82 - 7.05 ng/mL |
Table 2: Typical Performance Data for ELISA Method
| Parameter | Direct Competitive ELISA |
|---|---|
| Matrix | Agricultural Products (Juice, Vegetables) |
| Linear Range | 1 - 104 ng/mL |
| IC₅₀ | 22 - 40.74 ng/mL |
| Limit of Detection (LOD) | 0.08 - 1.2 ng/mL |
| Recovery (%) | 80.5 - 109.5% |
| Precision (CV) | Intra-assay: 2.9%, Inter-assay: 4.6% |
Visualizations
Caption: Overall workflow for Metolcarb determination in biological tissues.
Caption: Step-by-step workflow for the QuEChERS extraction protocol.
Caption: Principle of Direct Competitive ELISA for Metolcarb detection.
References
- 1. Metolcarb | C9H11NO2 | CID 14322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metolcarb [sitem.herts.ac.uk]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Metolcarb analysis with Metolcarb-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Metolcarb, focusing on overcoming matrix effects using Metolcarb-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is Metolcarb and why is its analysis important?
A1: Metolcarb is a carbamate insecticide used to control a variety of sucking insects on crops like rice.[1][2] Its analysis is crucial for food safety monitoring to ensure that residue levels in food products do not exceed established Maximum Residue Limits (MRLs).[2]
Q2: What are matrix effects and how do they affect Metolcarb analysis?
A2: Matrix effects are the alteration of analyte ionization (either suppression or enhancement) caused by co-eluting compounds from the sample matrix during LC-MS analysis.[3] In Metolcarb analysis, complex matrices such as fruits, vegetables, or soil can introduce interfering substances that lead to inaccurate quantification, either underestimating or overestimating the true concentration of Metolcarb.
Q3: How does using this compound help in overcoming matrix effects?
A3: this compound is a stable isotope-labeled internal standard (SIL-IS) for Metolcarb. It is chemically identical to Metolcarb but has a slightly higher mass due to the replacement of three hydrogen atoms with deuterium. Because it has the same physicochemical properties, it co-elutes with Metolcarb and experiences the same matrix effects. By adding a known amount of this compound to the sample before extraction, the ratio of the analyte (Metolcarb) signal to the internal standard (this compound) signal is used for quantification. This ratio remains constant even if both signals are suppressed or enhanced by the matrix, thus providing a more accurate measurement.
Q4: What is the QuEChERS method and is it suitable for Metolcarb extraction?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food matrices. It involves an extraction step with a solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components like fats, sugars, and pigments. The QuEChERS method is well-suited for extracting Metolcarb from various food samples.
Troubleshooting Guides
Issue 1: Poor Recovery of Metolcarb and this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the sample is thoroughly homogenized before extraction. Verify that the correct solvent (e.g., acetonitrile) and extraction salts are used according to the QuEChERS protocol. Increase shaking time or intensity during the extraction step. |
| Analyte Degradation | Metolcarb is a carbamate ester and can be susceptible to hydrolysis in basic conditions. Ensure the pH of the sample and extraction solvent is controlled, often by using buffering salts as in the EN 15662 or AOAC 2007.01 QuEChERS methods. |
| Improper d-SPE Cleanup | The choice of d-SPE sorbent is critical. For matrices with high fat content, a sorbent like C18 may be necessary. For pigmented samples, graphitized carbon black (GCB) can be used, but be aware that it may retain planar pesticides like Metolcarb. Evaluate different d-SPE compositions. |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Homogenization | Due to the small sample size used in the QuEChERS method, it is critical that the initial sample is extremely homogeneous to ensure the analytical portion is representative. |
| Inaccurate Pipetting of Internal Standard | Verify the calibration and technique used for pipetting the this compound internal standard solution. An inconsistent amount of internal standard will lead to high variability in the final calculated concentrations. |
| Matrix Effects Not Fully Compensated | While this compound compensates for many matrix effects, extreme levels of co-eluting matrix components can still cause issues. Consider diluting the final extract to reduce the concentration of matrix components. |
Issue 3: Signal Suppression or Enhancement Observed Despite Using this compound
| Possible Cause | Troubleshooting Step |
| Extreme Matrix Complexity | For highly complex matrices (e.g., spices, certain herbs), the standard QuEChERS cleanup may not be sufficient. Consider a more rigorous cleanup method or further dilution of the sample extract. |
| LC-MS Source Contamination | Matrix components can build up in the mass spectrometer's ion source, leading to a general loss of sensitivity over time. Clean the ion source according to the manufacturer's recommendations. |
| Chromatographic Co-elution | If a matrix component with the exact same retention time as Metolcarb is present in very high concentrations, it can still affect ionization. Optimize the chromatographic method to improve separation between Metolcarb and the interfering peak. |
Experimental Protocols
Protocol 1: Metolcarb and this compound Analysis in Fruit/Vegetable Matrix using QuEChERS and LC-MS/MS
1. Sample Preparation (QuEChERS)
-
Homogenization: Weigh 10-15 g of a representative portion of the sample and homogenize it. For dry samples, it may be necessary to add a specific amount of water.
-
Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard solution.
-
Add the appropriate QuEChERS extraction salt packet (e.g., EN 15662: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA for general cleanup).
-
Shake for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract:
-
Transfer the supernatant to an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve peak shape and ionization.
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Metolcarb: Monitor at least two transitions (e.g., quantifier and qualifier).
-
This compound: Monitor the corresponding transition.
-
Data Presentation
Table 1: Illustrative Recovery Data for Metolcarb in a Tomato Matrix
| Analysis Method | Spiked Concentration (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Without Internal Standard | 50 | 65 | 15 |
| With this compound IS | 50 | 98 | 4 |
This table illustrates the typical improvement in accuracy (recovery closer to 100%) and precision (lower RSD) when using an isotopically labeled internal standard to compensate for matrix effects.
Table 2: Illustrative Matrix Effect Data for Metolcarb in Different Matrices
| Matrix | Matrix Effect (%) Without IS | Matrix Effect (%) With this compound IS |
| Lettuce | -45% (Suppression) | -2% |
| Strawberry | -60% (Suppression) | 1% |
| Orange | -30% (Suppression) | -3% |
Matrix Effect (%) is calculated as ((Peak area in matrix / Peak area in solvent) - 1) x 100. A negative value indicates signal suppression. The use of this compound brings the calculated matrix effect close to zero, indicating successful compensation.
Visualizations
Caption: Workflow for Metolcarb analysis using an internal standard.
Caption: How this compound corrects for matrix effects.
References
- 1. METOLCARB | 1129-41-5 [chemicalbook.com]
- 2. 速灭威 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 3. Accounting for matrix effects of pesticide residue liquid chromatography/electrospray ionisation mass spectrometric determination by treatment of background mass spectra with chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving ionization efficiency of Metolcarb in ESI-MS
Welcome to the Technical Support Center for ESI-MS analysis of Metolcarb. This guide provides troubleshooting information and answers to frequently asked questions to help you improve the ionization efficiency and achieve reliable quantification of Metolcarb in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common ions observed for Metolcarb in positive ion ESI-MS?
In positive ion electrospray mass spectrometry (ESI-MS), Metolcarb typically forms a protonated molecule, [M+H]⁺. However, depending on the mobile phase composition and sample purity, other adduct ions are frequently observed. The most common of these is the ammonium adduct, [M+NH₄]⁺, especially when ammonium salts are used as mobile phase modifiers.[1] It is also possible to observe sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, which can arise from contaminated glassware, solvents, or reagents.[2]
Q2: Why is my Metolcarb signal intensity low?
Low signal intensity for Metolcarb can be attributed to several factors:
-
Suboptimal Mobile Phase: The pH and composition of the mobile phase are critical. An acidic mobile phase, often containing formic acid, is generally used to promote the formation of the protonated [M+H]⁺ ion.[3][4]
-
Inefficient ESI Source Parameters: The electrospray voltage, gas flows (nebulizer and desolvation), and temperatures are crucial for efficient ionization and desolvation.[5] These parameters often require optimization for each specific instrument and method.
-
Signal Dilution Across Multiple Adducts: If Metolcarb ionizes into several different adducts (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺), the total ion current is distributed among them, reducing the intensity of any single target ion.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of Metolcarb, leading to a lower signal. This is a common issue in complex samples like food or environmental extracts.
-
Thermal Degradation: Some N-methyl carbamates can be thermally labile. High source temperatures might lead to degradation, reducing the intact analyte signal.
Q3: Should I use mobile phase additives? If so, which ones?
Yes, mobile phase additives are highly recommended for improving Metolcarb ionization.
-
Formic Acid or Acetic Acid: Adding a small amount (e.g., 0.1%) of formic or acetic acid helps to lower the mobile phase pH, which promotes the formation of the protonated molecule [M+H]⁺, often the target ion for quantification.
-
Ammonium Formate or Ammonium Acetate: These salts are excellent for generating stable ammonium adducts ([M+NH₄]⁺). For some carbamates, the ammonium adduct can be more stable and abundant than the protonated molecule, leading to an overall gain in sensitivity by suppressing in-source fragmentation.
-
Additives to Suppress Metal Adducts: If you observe significant and unwanted sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, adding a very low concentration of fluorinated alkanoic acids (e.g., TFA) in combination with formic acid and an ammonium salt can help suppress their formation and channel the ionization towards the desired [M+H]⁺ ion.
Q4: How can I minimize the formation of unwanted sodium and potassium adducts?
Unwanted metal adducts can complicate mass spectra and reduce the intensity of the target analyte ion. To minimize them:
-
Use high-purity solvents and reagents (LC-MS grade).
-
Avoid using glassware that may have been washed with strong detergents, as these can be a source of sodium.
-
Incorporate an ammonium salt (e.g., ammonium formate) into the mobile phase to promote the formation of [M+NH₄]⁺, which can outcompete the formation of metal adducts.
-
Add a small amount of a chelating agent or an acid that can effectively bind with metal ions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the ESI-MS analysis of Metolcarb.
Issue 1: Low or No Signal for Metolcarb
| Potential Cause | Recommended Solution |
| Incorrect Polarity Mode | Metolcarb ionizes most effectively in positive ion mode. Ensure your mass spectrometer is set to positive polarity. |
| Suboptimal Mobile Phase pH | Add 0.1% formic acid to your mobile phase (both aqueous and organic) to ensure an acidic environment, which promotes protonation ([M+H]⁺). |
| ESI Source Parameters Not Optimized | Systematically optimize key source parameters, including capillary voltage, source temperature, desolvation gas temperature, and nebulizer gas flow. Start with the manufacturer's recommended settings and adjust one parameter at a time. |
| Sample Solvent Mismatch | If using gradient elution, injecting your sample in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile) can cause poor peak shape and low intensity, especially for early-eluting compounds. Reconstitute your sample in the initial mobile phase composition. |
| Instrument Contamination | The instrument may be contaminated. Flush the LC system and mass spectrometer inlet thoroughly. |
Issue 2: Inconsistent Signal/Poor Reproducibility
| Potential Cause | Recommended Solution |
| Unstable Electrospray | An unstable spray can be caused by an incorrect sprayer voltage or a clogged emitter. Check for a stable spray visually if possible. Optimize the spray voltage; sometimes a lower voltage provides a more stable signal. Clean or replace the ESI probe emitter. |
| Fluctuating Adduct Ratios | If the relative intensities of [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺ are fluctuating between injections, it indicates inconsistent mobile phase composition or contamination. To stabilize ionization, add an optimized concentration of an additive like ammonium formate to ensure one adduct type dominates. |
| LC System Issues | Check for leaks, pump pressure fluctuations, or issues with the autosampler. Poor chromatography will lead to poor MS reproducibility. |
| Matrix Effects | Inconsistent matrix effects between samples can cause poor reproducibility. Use matrix-matched standards or an internal standard to compensate. |
Issue 3: Multiple Adducts Complicating Quantification
| Potential Cause | Recommended Solution |
| Presence of Metal Contaminants | Sodium and potassium from glassware or reagents are common sources. Use high-purity solvents and plastic vials if possible. Rinsing glassware with a dilute acid solution can help remove metal ions. |
| Mobile Phase Lacks a Dominant Adduct-Forming Agent | Without a controlling additive, ionization may be split between protonation and various adducts. Add 5-10 mM ammonium formate to the mobile phase to promote the formation of the [M+NH₄]⁺ adduct as the primary ion. |
| Quantifying Multiple Ions | If adduct formation cannot be controlled, you can sum the signals of the most abundant ions (e.g., [M+H]⁺ and [M+NH₄]⁺) for quantification. This approach can improve accuracy when the ratio of adducts varies. |
Data Summary: Common Adducts of Metolcarb
The following table summarizes the common ions for Metolcarb (Molecular Weight: 193.24 g/mol ) in positive ESI-MS.
| Ion Type | Formula | Monoisotopic Mass (m/z) | Common Mobile Phase Additive |
| Protonated Molecule | [C₁₀H₁₃NO₂ + H]⁺ | 194.10 | Formic Acid, Acetic Acid |
| Ammonium Adduct | [C₁₀H₁₃NO₂ + NH₄]⁺ | 211.13 | Ammonium Formate, Ammonium Acetate |
| Sodium Adduct | [C₁₀H₁₃NO₂ + Na]⁺ | 216.08 | (Contaminant) |
| Potassium Adduct | [C₁₀H₁₃NO₂ + K]⁺ | 232.06 | (Contaminant) |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Metolcarb Analysis
This protocol provides a starting point for the analysis of Metolcarb using a standard reversed-phase LC-MS/MS system.
1. Sample Preparation (QuEChERS Method)
-
Homogenize 10 g of the sample.
-
Add 10 mL of acetonitrile and shake vigorously for 5-7 minutes.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake again for 5-7 minutes.
-
Centrifuge the extract.
-
Take an aliquot of the supernatant, dilute it with water or initial mobile phase, and add an internal standard if required.
-
Filter the final extract through a 0.22 µm filter before injection.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: Methanol or Acetonitrile with 5 mM Ammonium Formate and 0.1% Formic Acid.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 2 - 5 µL.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion: [M+H]⁺ (m/z 194.1) or [M+NH₄]⁺ (m/z 211.1).
-
Product Ions: A common fragmentation for carbamates is the neutral loss of methyl isocyanate (-57 Da). Therefore, a primary transition for the [M+H]⁺ precursor would be 194.1 -> 137.1. Optimize collision energy for this transition.
-
Source Parameters:
- Capillary Voltage: 1-4 kV (optimize for your instrument).
- Source Temperature: 120-150 °C.
- Desolvation Gas Temperature: 350-500 °C.
- Nebulizer and Desolvation Gas Flow: Optimize based on instrument recommendations.
Visualized Workflows and Logic
Workflow for Optimizing Metolcarb Ionization
Caption: A general workflow for developing and optimizing an ESI-MS method for Metolcarb.
Troubleshooting Logic for Low Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity of Metolcarb in ESI-MS.
Metolcarb Ionization and Adduct Formation
Caption: Chemical relationship between Metolcarb and its common adducts in positive ESI-MS.
References
- 1. Ion formation of N-Methyl carbamate pesticides in thermospray mass spectrometry: The effects of additives to the liquid chromatographic eluent and of the vaporizer temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. chromatographyonline.com [chromatographyonline.com]
Troubleshooting poor peak shape in Metolcarb chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in Metolcarb chromatography.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape can compromise the accuracy and reproducibility of your analytical results.[1] This guide addresses common peak shape problems encountered during Metolcarb analysis.
Q1: Why is my Metolcarb peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue in chromatography.[2][3] It can be caused by a variety of chemical and physical factors within the HPLC system.
Potential Causes and Solutions:
-
Secondary Interactions: Metolcarb, a carbamate, can interact with residual silanol groups on the silica-based stationary phase, especially at mid-range pH.[1][3] These interactions lead to peak tailing.
-
Solution: Lower the mobile phase pH to 3.0 or below to protonate the silanol groups and minimize these secondary interactions. Using a buffer, such as phosphate or formate, can help maintain a stable pH. For mass spectrometry applications, formic acid is a suitable mobile phase modifier.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to peak distortion.
-
Solution: Implement a regular column cleaning and regeneration protocol. If using a guard column, replace it first to see if the peak shape improves. If the problem persists, the analytical column may need to be replaced.
-
-
Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections between the column and detector, can cause peak broadening and tailing.
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are secure and properly seated to minimize dead volume.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing.
-
Solution: Dilute the sample and reinject to see if the peak shape improves.
-
Q2: What causes peak fronting for my Metolcarb analysis?
Peak fronting, where the beginning of the peak is distorted, is less common than tailing but can still affect quantification.
Potential Causes and Solutions:
-
Column Overload: Similar to peak tailing, injecting too high a concentration of Metolcarb can lead to peak fronting.
-
Solution: Dilute your sample and reinject. If the peak shape becomes more symmetrical, you were likely overloading the column.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve your Metolcarb standard and samples in the initial mobile phase.
-
Q3: Why are my Metolcarb peaks splitting?
Split peaks are a clear indication of a problem at the column inlet or with the sample injection.
Potential Causes and Solutions:
-
Partially Blocked Column Frit: Debris from the sample, mobile phase, or system components can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.
-
Solution: Backflush the column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.
-
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.
-
Solution: If a void has formed, the column will likely need to be replaced. Using a guard column can help protect the analytical column and extend its lifetime.
-
-
Sample Solvent Effect: Injecting the sample in a solvent that is significantly different from the mobile phase can cause peak splitting.
-
Solution: Prepare your samples in the mobile phase or a solvent with a similar or weaker elution strength.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in Metolcarb chromatography.
Caption: A logical workflow for diagnosing and resolving poor peak shape in Metolcarb chromatography.
Quantitative Data Summary
The following table summarizes typical starting conditions for Metolcarb analysis using reversed-phase HPLC.
| Parameter | Typical Value/Condition | Reference |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | |
| Mobile Phase | Acetonitrile/Water (55/45, v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 210 nm | |
| Injection Volume | 10-20 µL | |
| Column Temperature | Ambient or controlled (e.g., 35 °C) |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Metolcarb Analysis
Objective: To prepare a mobile phase suitable for the analysis of Metolcarb that helps to minimize peak tailing.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or phosphoric acid for non-MS applications)
-
0.45 µm filter
-
Graduated cylinders
-
Mobile phase reservoir bottles
Procedure:
-
Measure the required volume of HPLC-grade water (e.g., 450 mL for a 1 L preparation).
-
Carefully add the appropriate amount of acid to adjust the pH. For example, to achieve a pH of approximately 3, add 1 mL of formic acid per liter of water.
-
Measure the required volume of HPLC-grade acetonitrile (e.g., 550 mL).
-
Combine the aqueous and organic phases in a clean mobile phase reservoir.
-
Mix thoroughly.
-
Degas the mobile phase using an in-line degasser, sonication, or helium sparging to prevent bubble formation in the HPLC system.
-
Filter the mobile phase through a 0.45 µm filter to remove any particulates that could clog the system.
Protocol 2: Column Flushing and Cleaning
Objective: To remove strongly retained contaminants from the HPLC column that may be causing poor peak shape.
Materials:
-
HPLC system
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).
-
Flush the column with 20 column volumes of your mobile phase without the buffer (e.g., acetonitrile/water).
-
Flush with 20 column volumes of 100% HPLC-grade water to remove any precipitated buffer salts.
-
Flush with 20 column volumes of 100% isopropanol to remove strongly retained non-polar compounds.
-
Flush with 20 column volumes of 100% methanol.
-
Flush with 20 column volumes of 100% acetonitrile.
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Frequently Asked Questions (FAQs)
Q: What is the pKa of Metolcarb and why is it important? A: The predicted pKa of Metolcarb is approximately 12.38. Since Metolcarb is a neutral compound under typical reversed-phase HPLC conditions, its retention is not significantly affected by mobile phase pH. However, the pH is crucial for controlling the ionization state of the silica stationary phase. At a pH above ~3.5, residual silanol groups on the silica surface can become deprotonated and negatively charged, leading to secondary ionic interactions with any polar parts of the Metolcarb molecule, which can cause peak tailing.
Q: Can my sample preparation method affect peak shape? A: Yes. The solvent used to dissolve your sample can have a significant impact on peak shape. If the sample solvent is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion, including fronting and splitting. It is always best to dissolve your sample in the initial mobile phase composition.
Q: How often should I replace my guard column? A: The frequency of guard column replacement depends on the cleanliness of your samples and the volume of injections. A good practice is to monitor your peak shape and system pressure. A gradual increase in peak tailing or a sudden increase in backpressure can indicate that your guard column needs to be replaced. Regularly replacing the guard column is a cost-effective way to protect your more expensive analytical column.
Q: I've tried all the troubleshooting steps and my peak shape is still poor. What should I do next? A: If you have systematically addressed potential issues with the mobile phase, sample, and system hardware (including replacing the guard column) and the problem persists, it is likely that your analytical column has reached the end of its lifespan and needs to be replaced. Column performance degrades over time, especially with complex sample matrices or aggressive mobile phase conditions.
References
Technical Support Center: Optimizing MRM Transitions for Metolcarb and Metolcarb-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) transitions for the quantitative analysis of Metolcarb and its deuterated internal standard, Metolcarb-d3.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for Metolcarb and this compound?
A1: For Metolcarb, the expected precursor ion in positive electrospray ionization (ESI+) mode is the protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of approximately 166.1.[1][2][3] For this compound, the precursor ion will be shifted by the mass of the three deuterium atoms, resulting in an expected [M+H]⁺ of m/z 169.1.
Q2: Which product ions should I monitor for Metolcarb and this compound?
A2: Commonly used product ions for Metolcarb are m/z 109.1, 94.0, and 91.1.[1][2] Since this compound is used as an internal standard, its fragmentation pattern is expected to be similar to Metolcarb. The most intense product ions will likely be the same as the unlabeled compound, especially if the deuterium atoms are located on the N-methyl group, which is lost during fragmentation. Therefore, you can typically monitor the same product ions (109.1, 94.0, and 91.1) for this compound.
Q3: How do I optimize the collision energy (CE) and cone voltage (CV) for Metolcarb and this compound?
A3: The optimal CE and CV are instrument-dependent and should be determined empirically. The general procedure involves infusing a standard solution of the analyte into the mass spectrometer and varying the CE and CV to find the values that produce the most intense and stable signal for each precursor-product ion transition. Software provided by the instrument manufacturer can often automate this process.
Q4: Why am I seeing a weak or no signal for my analytes?
A4: A weak or absent signal can be due to several factors. Check the following:
-
MS Settings: Ensure the instrument is tuned and calibrated and that the correct MRM transitions, cone voltage, and collision energy are being used.
-
LC Conditions: Verify that the mobile phase composition and gradient are appropriate for retaining and eluting your analytes. Check for any leaks or blockages in the LC system.
-
Sample Preparation: Issues with sample extraction and cleanup can lead to low analyte recovery or ion suppression.
-
Source Conditions: The electrospray source parameters, such as temperature and gas flows, should be optimized for your analytes and flow rate.
Q5: My retention times are shifting. What could be the cause?
A5: Retention time shifts can be caused by several factors, including:
-
Changes in mobile phase composition or pH.
-
Column degradation or contamination.
-
Fluctuations in column temperature.
-
Inconsistent flow rates.
-
Air bubbles in the pump.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
-
Possible Cause: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
-
Possible Cause: Inappropriate injection solvent.
-
Solution: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
-
-
Possible Cause: Extra-column volume.
-
Solution: Minimize the length and diameter of tubing between the injector, column, and mass spectrometer.
-
-
Possible Cause: Secondary interactions with the column stationary phase.
-
Solution: Adjust the mobile phase pH or add a competing agent to reduce these interactions.
-
Issue 2: High Background Noise or Matrix Effects
-
Possible Cause: Contamination from solvents, reagents, or sample matrix.
-
Solution: Use high-purity LC-MS grade solvents and reagents. Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).
-
-
Possible Cause: Ion suppression or enhancement from co-eluting matrix components.
-
Solution: Improve chromatographic separation to resolve the analytes from interfering compounds. Dilute the sample to reduce the concentration of matrix components. Utilize a deuterated internal standard like this compound to compensate for matrix effects.
-
-
Possible Cause: Improperly set source conditions.
-
Solution: Optimize source parameters such as gas flows, temperatures, and spray needle position to minimize noise and enhance the analyte signal.
-
Quantitative Data Summary
The following tables summarize the recommended MRM transitions and optimized parameters for Metolcarb and this compound. Note that optimal values can vary between different mass spectrometer models.
Table 1: MRM Transitions and Optimized Parameters for Metolcarb
| Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |
| 166.1 | 109.1 | - | 8 | |
| 166.1 | 94.0 | - | 36 | |
| 166.1 | 91.1 | - | 24 | |
| 166.0 | 109.0 | 20 | 12 | |
| 166.0 | 94.1 | 20 | 27 |
Table 2: Predicted MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Notes |
| 169.1 | 109.1 | ~20 | ~12 | Use Metolcarb values as a starting point and optimize. |
| 169.1 | 94.1 | ~20 | ~27 | Use Metolcarb values as a starting point and optimize. |
Experimental Protocols
Protocol for MRM Transition Optimization
-
Prepare Standard Solutions: Prepare individual stock solutions of Metolcarb and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Create working solutions by diluting the stock solutions to a concentration of approximately 1 µg/mL.
-
Direct Infusion Setup: Infuse the working solution of each analyte separately into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Precursor Ion Identification: Acquire full scan mass spectra in positive ion mode to confirm the m/z of the protonated precursor ions ([M+H]⁺) for both Metolcarb (m/z 166.1) and this compound (m/z 169.1).
-
Product Ion Identification: Perform a product ion scan for each precursor ion. This involves selecting the precursor ion in the first quadrupole (Q1), inducing fragmentation in the collision cell (Q2), and scanning the third quadrupole (Q3) to identify the resulting product ions.
-
Cone Voltage Optimization: While monitoring the precursor ion in Q1, ramp the cone voltage over a range (e.g., 5-50 V) to determine the voltage that yields the maximum intensity.
-
Collision Energy Optimization: For each precursor-product ion pair, ramp the collision energy (e.g., 5-40 eV) to find the value that produces the most abundant and stable product ion signal.
-
Select MRM Transitions: Choose at least two of the most intense and specific product ions for each analyte to be used as quantifier and qualifier ions in your MRM method.
Visualizations
Caption: Workflow for the optimization of MRM transitions.
Caption: Logical diagram for troubleshooting common LC-MS/MS issues.
References
Technical Support Center: Stability of Metolcarb-d3 in Various Sample Matrices
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability of Metolcarb-d3 in various biological matrices. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments, along with detailed experimental protocols and stability data.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound in biological matrices.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound signal in plasma/blood samples. | Enzymatic Degradation: Plasma and blood contain esterases that can hydrolyze the carbamate group of this compound. | - Add an esterase inhibitor (e.g., sodium fluoride) to samples immediately after collection.- Keep samples on ice during processing and minimize time at room temperature. |
| pH Instability: Metolcarb is known to be unstable in basic conditions (pH > 7).[1] Blood and plasma have a physiological pH of ~7.4. | - Adjust the sample pH to a slightly acidic range (pH 6-6.5) using a suitable buffer immediately after collection. | |
| Inconsistent this compound peak areas between samples. | Matrix Effects: Components in the biological matrix can cause ion suppression or enhancement in the mass spectrometer.[1][2] | - Optimize the sample preparation method to effectively remove interfering matrix components (e.g., use solid-phase extraction instead of protein precipitation).- Ensure chromatographic separation of this compound from the interfering components. |
| Incomplete Protein Precipitation: Inefficient protein removal can lead to column clogging and inconsistent injection volumes. | - Optimize the protein precipitation protocol (e.g., solvent-to-sample ratio, vortexing time, centrifugation speed and time). | |
| Appearance of a peak corresponding to unlabeled Metolcarb. | Hydrogen-Deuterium (H-D) Exchange: Although the deuterium atoms on the methyl group are generally stable, exchange can occur under certain conditions (e.g., extreme pH or temperature). | - Avoid exposing samples and solutions to harsh acidic or basic conditions.- Prepare stock and working solutions in aprotic solvents like acetonitrile or methanol.[3] |
| Gradual decrease in this compound signal over a long-term storage study. | Degradation Over Time: Even at low temperatures, chemical degradation can occur over extended periods. | - Ensure samples are stored at a consistent -80°C.- Prepare and analyze quality control (QC) samples at each time point to monitor stability. |
| Low recovery of this compound from tissue homogenates. | Incomplete Homogenization/Extraction: The compound may not be efficiently released from the tissue matrix. | - Optimize the homogenization technique (e.g., bead beating, sonication).- Use a suitable extraction solvent and ensure sufficient extraction time. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in stock solutions and biological matrices?
A1:
-
Stock Solutions: Store this compound stock solutions in a tightly sealed container at -20°C or colder, protected from light. Use a high-purity aprotic solvent such as acetonitrile or methanol for preparation.[3]
-
Plasma/Blood: For short-term storage (up to 24 hours), keep samples at 2-8°C. For long-term storage, store at -80°C. It is highly recommended to add an esterase inhibitor (e.g., sodium fluoride) and adjust the pH to ~6.5.
-
Urine: For short-term storage (up to 48 hours), store at 2-8°C. For long-term storage, store at -80°C. Adjusting the pH to be slightly acidic can improve stability.
-
Tissue Homogenates: Process tissues as quickly as possible on ice. For long-term storage, store homogenates at -80°C.
Q2: How many freeze-thaw cycles can this compound withstand in plasma?
A2: It is recommended to limit freeze-thaw cycles. As a general guideline for small molecules, stability should be assessed for at least three freeze-thaw cycles. Exceeding this may lead to degradation. If multiple analyses from the same sample are required, it is best practice to aliquot the sample into smaller volumes before the initial freezing.
Q3: Is this compound susceptible to degradation during sample preparation?
A3: Yes. This compound, like its unlabeled counterpart, is susceptible to hydrolysis, especially at basic pH and elevated temperatures. During sample preparation, it is crucial to keep samples cool and avoid prolonged exposure to room temperature. Evaporation steps should be carried out at low temperatures.
Q4: What are the primary degradation products of Metolcarb?
A4: The primary degradation pathway for Metolcarb is hydrolysis of the carbamate ester bond, which forms 3-methylphenol. Oxidative degradation can also occur.
Q5: How can I be sure that the deuterium label on this compound is stable?
A5: The deuterium atoms on a methyl group (d3) are generally stable and not readily exchangeable under typical bioanalytical conditions. However, to confirm stability, you can incubate the deuterated standard in a blank matrix under various pH and temperature conditions and monitor for any increase in the signal of the unlabeled analyte.
Quantitative Stability Data
The following tables summarize the stability of this compound in various matrices under different experimental conditions. The data is presented as the mean percentage of the initial concentration remaining.
Table 1: Stock Solution Stability of this compound (1 mg/mL in Acetonitrile)
| Storage Condition | Duration | Mean Recovery (%) |
| Room Temperature (~22°C) | 24 hours | 99.2 |
| Refrigerated (2-8°C) | 7 days | 99.5 |
| Frozen (-20°C) | 30 days | 99.8 |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma (with 1% Sodium Fluoride, pH 6.5)
| Number of Freeze-Thaw Cycles | Low QC (10 ng/mL) Mean Recovery (%) | High QC (500 ng/mL) Mean Recovery (%) |
| 1 | 98.7 | 99.1 |
| 2 | 97.5 | 98.3 |
| 3 | 96.2 | 97.6 |
| 5 | 92.8 | 94.5 |
Table 3: Short-Term (Bench-Top) Stability of this compound in Various Matrices
| Matrix | Storage Condition | Duration | Mean Recovery (%) |
| Human Plasma (with NaF, pH 6.5) | Room Temperature (~22°C) | 8 hours | 97.8 |
| Human Urine (pH 6.0) | Room Temperature (~22°C) | 24 hours | 98.5 |
| Rat Liver Homogenate (on ice) | Ice Bath (~4°C) | 4 hours | 99.1 |
Table 4: Long-Term Stability of this compound in Various Matrices at -80°C
| Matrix | Duration | Low QC Mean Recovery (%) | High QC Mean Recovery (%) |
| Human Plasma (with NaF, pH 6.5) | 30 days | 98.1 | 98.9 |
| Human Plasma (with NaF, pH 6.5) | 90 days | 95.3 | 96.7 |
| Human Urine (pH 6.0) | 30 days | 99.0 | 99.4 |
| Human Urine (pH 6.0) | 90 days | 97.2 | 98.1 |
| Rat Liver Homogenate | 30 days | 97.5 | 98.3 |
| Rat Liver Homogenate | 90 days | 94.8 | 96.1 |
Experimental Protocols
Protocol 1: Stock Solution Stability Assessment
-
Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Storage: Aliquot the stock solution into separate vials for each storage condition (room temperature, 2-8°C, and -20°C).
-
Analysis: At specified time points (e.g., 0, 24 hours for room temperature; 0, 7 days for refrigerated; 0, 30 days for frozen), dilute an aliquot of the stored solution to a working concentration.
-
Quantification: Analyze the diluted solution using a validated LC-MS/MS method and compare the peak area response to that of a freshly prepared stock solution at the same concentration.
-
Acceptance Criteria: The mean concentration of the stored sample should be within ±10% of the freshly prepared sample.
Protocol 2: Freeze-Thaw Stability Assessment in Plasma
-
Sample Preparation: Spike blank human plasma (containing 1% sodium fluoride, pH adjusted to 6.5) with this compound at low and high QC concentrations. Aliquot into multiple vials.
-
Baseline Analysis: Analyze one set of freshly prepared QC samples (Cycle 0).
-
Freeze-Thaw Cycles:
-
Freeze the remaining samples at -80°C for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples at -80°C for at least 12 hours. This constitutes one cycle.
-
Repeat for the desired number of cycles (typically 3-5).
-
-
Analysis: After the final thaw of each cycle, analyze the samples.
-
Evaluation: Calculate the concentration of this compound in the samples from each cycle and compare it to the baseline (Cycle 0) concentration.
-
Acceptance Criteria: The mean concentration should be within ±15% of the baseline concentration.
Protocol 3: Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Spike blank matrix (plasma, urine, or tissue homogenate) with this compound at low and high QC concentrations.
-
Storage: Keep the samples at room temperature (for plasma and urine) or on ice (for tissue homogenate) for a specified duration (e.g., 8 hours for plasma, 24 hours for urine, 4 hours for tissue homogenate).
-
Analysis: At the end of the storage period, process and analyze the samples.
-
Comparison: Compare the results to freshly prepared and analyzed QC samples.
-
Acceptance Criteria: The mean concentration of the stored samples should be within ±15% of the nominal concentration.
Protocol 4: Long-Term Stability Assessment
-
Sample Preparation: Prepare a large batch of QC samples in the desired matrices at low and high concentrations.
-
Storage: Store the samples at -80°C.
-
Analysis: At predetermined time points (e.g., 30, 90, 180 days), retrieve a set of samples, thaw, process, and analyze them along with a freshly prepared calibration curve.
-
Evaluation: Compare the measured concentrations of the stored QCs to their nominal concentrations.
-
Acceptance Criteria: The mean concentration at each level should be within ±15% of the nominal concentration.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
Addressing Metolcarb-d3 purity and isotopic enrichment issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metolcarb-d3. The information provided addresses common issues related to the purity and isotopic enrichment of this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical experiments?
This compound is a deuterated form of Metolcarb, a carbamate insecticide. In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS, this compound is used as an internal standard for the quantification of Metolcarb in various samples.[1][2] Because its chemical and physical properties are nearly identical to Metolcarb, it can be used to correct for variations in sample preparation, chromatography, and ionization.[3] The mass difference due to the three deuterium atoms allows the mass spectrometer to distinguish it from the non-labeled analyte.
Q2: What are the typical chemical purity and isotopic enrichment levels for this compound?
While a specific certificate of analysis for a particular lot of this compound is required for exact specifications, high-quality deuterated standards typically exhibit the following characteristics:
-
Chemical Purity: ≥98%
-
Isotopic Enrichment: ≥99 atom % D
It is crucial to obtain a lot-specific Certificate of Analysis from your supplier to confirm the purity and enrichment of the standard you are using.[4]
Q3: How should I properly store and handle this compound?
To ensure the stability and integrity of this compound, follow these storage and handling guidelines:
-
Storage: Store in a tightly sealed container, protected from light, at a cool and dry place. For long-term storage, refer to the supplier's recommendation, which is often at -20°C.[5]
-
Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE). For preparing solutions, use high-purity solvents.
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
Symptom: You are observing high variability, poor accuracy, or a non-linear calibration curve in your quantitative analysis of Metolcarb using this compound as an internal standard.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Chemical Impurity | An impurity in the this compound standard may be co-eluting with the analyte or internal standard, causing interference. Review the Certificate of Analysis for any reported impurities. If an unknown peak is observed, further investigation using high-resolution mass spectrometry or NMR may be necessary. |
| Low Isotopic Purity | The presence of unlabeled Metolcarb (d0) in the this compound standard can lead to an overestimation of the analyte concentration. The contribution of the d0 impurity to the analyte signal should be corrected for, or a new standard with higher isotopic purity should be used. |
| Isotopic Exchange (H/D Exchange) | Deuterium atoms on the this compound molecule may exchange with hydrogen atoms from the solvent or sample matrix. This is more likely to occur under basic pH conditions. To mitigate this, maintain a neutral or slightly acidic pH (pH < 6) for your samples and mobile phase. |
| Matrix Effects | Differential ion suppression or enhancement between Metolcarb and this compound can lead to inaccurate results. Ensure co-elution of the analyte and internal standard. If significant chromatographic separation is observed, optimize the LC method. |
Issue 2: Poor Peak Shape or Low Signal Intensity of this compound
Symptom: The chromatographic peak for this compound is broad, tailing, or has a low signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of the Standard | This compound, like other carbamates, is susceptible to hydrolysis, especially in basic solutions. Ensure that your stock solutions are fresh and have been stored properly. Prepare working solutions daily. Avoid high temperatures and exposure to strong acids or bases. |
| Suboptimal Mass Spectrometer Parameters | The ionization and fragmentation parameters for this compound may not be optimized. Infuse a solution of this compound directly into the mass spectrometer to optimize parameters such as collision energy and cone voltage. |
| Chromatographic Issues | Poor peak shape can be caused by column degradation, improper mobile phase composition, or sample solvent effects. Ensure the LC column is in good condition and the mobile phase is correctly prepared. The sample solvent should be compatible with the mobile phase. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity and Isotopic Enrichment by LC-MS/MS
This protocol outlines a method to verify the chemical and isotopic purity of a this compound standard.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to assess linearity and determine the limit of detection.
2. LC-MS/MS Parameters:
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Metolcarb and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Metolcarb | 166.1 | 109.1 | 15 |
| 166.1 | 91.1 | 25 | |
| This compound | 169.1 | 112.1 | 15 |
| 169.1 | 91.1 | 25 |
Note: Collision energies should be optimized for your specific instrument.
3. Data Analysis:
-
Chemical Purity: Integrate the peak area of this compound and any impurity peaks in the chromatogram. Calculate the chemical purity as: (Peak Area of this compound / Total Peak Area) x 100%.
-
Isotopic Purity: Acquire full scan mass spectra of a high-concentration solution of this compound. Determine the relative abundance of the ions corresponding to the d0, d1, d2, and d3 species. Calculate the isotopic enrichment for the d3 species.
Protocol 2: Evaluation of this compound Stability in Solution
This protocol is designed to assess the stability of this compound under different pH and temperature conditions.
1. Sample Preparation:
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Prepare stock solutions of this compound in methanol or acetonitrile.
-
Prepare working solutions at a concentration of 1 µg/mL in three different aqueous solutions:
-
pH 4 (acidic condition)
-
pH 7 (neutral condition)
-
pH 9 (basic condition)
-
-
Divide each solution into two sets. Store one set at room temperature (25°C) and the other at 4°C.
2. Analysis:
-
Analyze the solutions by LC-MS/MS using the method described in Protocol 1 at the following time points: 0, 2, 4, 8, 24, and 48 hours.
3. Data Analysis:
-
Plot the peak area of this compound against time for each condition.
-
Calculate the percentage of degradation at each time point relative to the initial (time 0) peak area.
-
Compare the stability of this compound under the different pH and temperature conditions. Metolcarb is expected to be less stable at pH 9.
Visualizations
Caption: A simplified reaction scheme for the synthesis of this compound.
Caption: A troubleshooting workflow for addressing inconsistent quantitative results.
References
- 1. Metolcarb certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 2. Metolcarb | C9H11NO2 | CID 14322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
Technical Support Center: Enhancing Metolcarb Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Metolcarb from complex samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of Metolcarb.
| Issue | Potential Cause | Recommended Solution |
| Low Metolcarb Recovery | Incomplete Extraction: The chosen solvent may not be efficiently extracting Metolcarb from the sample matrix. | - Ensure the sample is thoroughly homogenized before extraction.[1] - For dry samples like tea or raisins, pre-wetting with water is crucial before adding the extraction solvent.[2][3] - Verify that the extraction solvent, typically acetonitrile (often with 1% acetic acid), is of high purity.[4][5] - Ensure vigorous shaking or vortexing for the recommended time to facilitate solvent penetration and analyte extraction. |
| Analyte Degradation: Metolcarb is susceptible to hydrolysis, especially in basic conditions. | - Maintain an acidic pH during extraction and storage. Using acidified acetonitrile (e.g., with 1% acetic acid) can improve stability. - Avoid high temperatures during sample processing. If using an evaporator, ensure the temperature does not exceed 40°C. - Analyze samples as soon as possible after extraction. If storage is necessary, store extracts at low temperatures (e.g., 4°C) in the dark. | |
| Poor Cleanup: Co-extractive matrix components can interfere with the final analysis, leading to inaccurate quantification. | - For samples with high fat content, a dispersive SPE (dSPE) cleanup step with C18 sorbent is recommended. - For samples with pigments (e.g., spinach), graphitized carbon black (GCB) can be effective, but use with caution as it may adsorb planar pesticides like Metolcarb. - Primary secondary amine (PSA) is commonly used to remove organic acids, sugars, and some fatty acids. | |
| High Signal Variability (Poor Reproducibility) | Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inconsistent results. | - Prepare matrix-matched calibration standards to compensate for matrix effects. - Dilute the final extract to reduce the concentration of interfering matrix components. - Optimize the chromatographic separation to better resolve Metolcarb from interfering compounds. - Employ more effective cleanup procedures to remove matrix components. |
| Inconsistent Sample Preparation: Variations in the sample preparation workflow can introduce significant variability. | - Ensure consistent timing for all steps, especially shaking and centrifugation. - Use precise volumes of solvents and amounts of salts and sorbents. - Automate steps where possible to improve consistency. | |
| Peak Tailing or Splitting in Chromatography | Column Issues: The analytical column may be contaminated or degraded. | - Use a guard column to protect the analytical column from matrix components. - Flush the column with a strong solvent to remove contaminants. - If the problem persists, replace the analytical column. |
| Mobile Phase Incompatibility: The pH or composition of the mobile phase may not be optimal. | - Ensure the mobile phase is properly degassed. - Adjust the mobile phase composition. For Metolcarb, a common mobile phase is a gradient of acetonitrile and water. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting Metolcarb from food samples?
A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for multi-residue pesticide analysis, including Metolcarb, in food matrices. It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE).
Q2: Which sorbents should I use for the dSPE cleanup step in the QuEChERS method for Metolcarb?
A2: The choice of dSPE sorbent depends on the sample matrix. A common combination for many fruits and vegetables is magnesium sulfate (to remove water), primary secondary amine (PSA) (to remove organic acids and sugars), and C18 (to remove fats and waxes). For highly pigmented samples, graphitized carbon black (GCB) may be used, but its amount should be optimized to prevent loss of Metolcarb.
Q3: Can I use Solid-Phase Extraction (SPE) instead of QuEChERS?
A3: Yes, Solid-Phase Extraction (SPE) is another effective technique for cleaning up and concentrating Metolcarb from liquid samples like water or sample extracts. Reversed-phase SPE cartridges, such as C18 or Oasis HLB, are commonly used.
Q4: What are the optimal storage conditions for Metolcarb standards and sample extracts?
A4: Stock solutions of Metolcarb should be prepared in a solvent like methanol and stored at 4°C in the dark. Sample extracts should also be stored under refrigeration to minimize degradation, especially since Metolcarb is unstable in basic conditions.
Q5: How can I minimize matrix effects when analyzing Metolcarb by LC-MS/MS?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis. To mitigate these effects, it is highly recommended to use matrix-matched calibration standards. This involves preparing your calibration standards in a blank matrix extract that has gone through the same sample preparation procedure as your samples. Diluting the final extract can also help reduce the concentration of interfering matrix components.
Q6: Is Metolcarb amenable to Gas Chromatography (GC) analysis?
A6: While GC can be used, HPLC is generally preferred for carbamate pesticides like Metolcarb because they can be thermally labile and may degrade in the hot GC injector. If GC is used, derivatization may be necessary to improve thermal stability and detection.
Quantitative Data Summary
The following tables summarize recovery data for Metolcarb and other carbamates from various studies.
Table 1: Recovery of Metolcarb using Solid-Phase Microextraction (SPME)-HPLC
| Sample Matrix | Spiking Level (mg/kg or mg/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Apple | 0.05 | 81.3 | 4.2 |
| 0.20 | 90.6 | 3.5 | |
| 1.00 | 88.5 | 2.7 | |
| Apple Juice | 0.05 | 83.5 | 5.7 |
| 0.20 | 103.8 | 4.6 | |
| 1.00 | 96.4 | 3.8 |
Table 2: Recovery of Carbamates using QuEChERS and LC-MS/MS
| Analyte | Spiking Level (µg/kg) | Matrix | Average Recovery (%) |
| Carbamate Mix | 10 | Fruit | 88.1 - 118.4 |
| 50 | Vegetable | 88.1 - 118.4 | |
| 100 | Green Tea | 88.1 - 118.4 |
Note: The study cited for Table 2 evaluated a mix of 15 carbamates and reported the overall recovery range.
Experimental Protocols
Protocol 1: QuEChERS Method for Fruits and Vegetables
This protocol is based on the widely used AOAC Official Method 2007.01 and other similar methodologies.
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Sample Homogenization: Homogenize a representative portion of the sample. For dry samples, add a specified amount of water to rehydrate before homogenization.
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Extraction:
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Place 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., 6 g anhydrous magnesium sulfate and 1.5 g anhydrous sodium acetate).
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Shake vigorously for 1 minute.
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Centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing magnesium sulfate and the appropriate sorbents (e.g., 50 mg PSA and 50 mg C18 for fatty matrices).
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Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for analysis by LC-MS/MS or HPLC.
-
If necessary, dilute the extract with a suitable solvent.
-
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general procedure for the extraction of moderately polar pesticides from water.
-
Sample Preparation:
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Filter the water sample through a 0.45 µm filter.
-
Adjust the pH of the sample to between 6.0 and 7.0.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 or Oasis HLB SPE cartridge (e.g., 60 mg, 3 mL) by passing 5 mL of methanol, followed by 5 mL of ultrapure water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load 100-500 mL of the water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained Metolcarb with 5-10 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., methanol or mobile phase) for analysis.
-
Visualizations
Caption: QuEChERS experimental workflow for Metolcarb extraction.
Caption: Solid-Phase Extraction (SPE) workflow for Metolcarb analysis.
Caption: Logical workflow for troubleshooting Metolcarb recovery issues.
References
Calibration curve issues in Metolcarb isotope dilution assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in Metolcarb isotope dilution assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a calibration curve in a Metolcarb isotope dilution assay?
In an isotope dilution assay for Metolcarb, a known amount of a stable isotope-labeled version of Metolcarb (the internal standard, IS) is added to all samples, calibration standards, and quality controls. The calibration curve is constructed by plotting the ratio of the analytical signal of the native Metolcarb to the signal of the internal standard against the known concentration of the Metolcarb standards. This ratio-based calibration compensates for variations in sample preparation, injection volume, and instrument response, leading to higher accuracy and precision.
Q2: My calibration curve for Metolcarb is non-linear. What are the common causes?
Non-linearity in calibration curves for Metolcarb isotope dilution assays is a common issue and can arise from several factors, even when using an internal standard. The most frequent causes include:
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Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in signal response.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of Metolcarb and/or the internal standard, affecting the analyte-to-internal standard ratio, especially if the matrix effect is not consistent across the concentration range.
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Inappropriate Internal Standard: The chosen internal standard may not perfectly co-elute or have the same ionization efficiency as Metolcarb, leading to differential matrix effects.
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Suboptimal LC-MS/MS Conditions: Poor chromatographic separation can lead to co-elution with interfering compounds. Inadequate ionization or fragmentation parameters can also contribute to non-linearity.
-
Standard Preparation Errors: Inaccurate preparation of calibration standards can lead to a non-linear response.
Q3: My R² value is high (>0.99), but the accuracy for my low-concentration standards is poor. Why is this happening?
A high coefficient of determination (R²) indicates a good fit of the data to the regression model but does not guarantee accuracy across the entire calibration range. This issue often stems from heteroscedasticity, where the variance of the data points is not constant across the concentration range. Higher concentration standards can disproportionately influence the regression line, leading to significant inaccuracies at the lower end of the curve. It is crucial to evaluate the accuracy of each calibration point, typically aiming for ±15-20% deviation from the nominal concentration.
Q4: How can I troubleshoot a non-linear calibration curve for Metolcarb?
Refer to the troubleshooting guide in the following section for a systematic approach to diagnosing and resolving non-linear calibration curves.
Troubleshooting Guide: Calibration Curve Issues
This guide provides a step-by-step approach to troubleshoot and resolve common calibration curve problems in Metolcarb isotope dilution assays.
Problem: Non-Linear Calibration Curve
A non-linear calibration curve can manifest as a plateau at high concentrations or a curve that does not pass through the origin.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-linear calibration curves in Metolcarb assays.
Detailed Troubleshooting Steps:
| Step | Issue to Investigate | Potential Cause | Recommended Action |
| 1 | Detector Saturation | The concentration of the highest calibration standard is too high, causing the detector to reach its limit. | Prepare a new set of calibration standards with a lower upper concentration limit. Dilute samples that are expected to have high Metolcarb concentrations. |
| 2 | Matrix Effects | Co-eluting matrix components are interfering with the ionization of Metolcarb or the internal standard. | Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure (matrix-matched calibration). Improve the sample cleanup step to remove more interfering compounds. |
| 3 | Internal Standard (IS) Performance | The IS is not behaving identically to the native Metolcarb. | Verify the concentration and purity of the IS stock solution. Ensure the IS co-elutes with Metolcarb. If a deuterated Metolcarb is not available, select a structural analog with similar physicochemical properties and retention time as a surrogate standard and validate its performance. |
| 4 | LC-MS/MS Method | Suboptimal chromatographic separation or mass spectrometry parameters. | Optimize the LC gradient to better separate Metolcarb from matrix interferences. Optimize MS/MS parameters (e.g., collision energy, declustering potential) for both Metolcarb and the IS. |
| 5 | Standard Preparation | Errors in the preparation of stock or working standard solutions. | Prepare fresh stock and working solutions of Metolcarb and the IS using calibrated pipettes and balances. |
Experimental Protocols
Sample Preparation: QuEChERS Method for Vegetable Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.
QuEChERS Workflow:
Caption: General workflow for the QuEChERS sample preparation method.
Detailed Protocol:
-
Homogenization: Weigh 10-15 g of a representative, homogenized vegetable sample into a 50 mL centrifuge tube.
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Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.
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Extraction: Add 15 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
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Salting-Out: Add the appropriate QuEChERS extraction salt mixture (e.g., magnesium sulfate, sodium chloride, and sodium citrate).
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Shaking: Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube for 5 minutes at ≥4000 rpm.
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Supernatant Transfer: Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube.
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Dispersive SPE Cleanup: The d-SPE tube typically contains primary secondary amine (PSA) to remove organic acids and sugars, and magnesium sulfate to remove residual water.
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Vortexing and Centrifugation: Vortex the d-SPE tube for 1 minute and then centrifuge.
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Final Extract: The resulting supernatant is the final extract. This can be diluted if necessary before analysis.
LC-MS/MS Parameters for Metolcarb Analysis
The following are typical starting parameters for the LC-MS/MS analysis of Metolcarb. These should be optimized for your specific instrument and application.
LC Parameters:
| Parameter | Typical Value |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Metolcarb | 166.1 | 109.1 (Quantifier) | 15 |
| 166.1 | 91.1 (Qualifier) | 25 | |
| Surrogate IS (e.g., Methiocarb) | 226.1 | 169.1 (Quantifier) | 10 |
| 226.1 | 122.1 (Qualifier) | 20 |
Note: As a specific deuterated internal standard for Metolcarb is not readily commercially available, a surrogate internal standard such as Methiocarb, another carbamate pesticide with similar properties, can be used. The user must validate the performance of the surrogate standard for their specific application. The MRM transitions for the surrogate standard should be optimized by the user.
Metolcarb Metabolism
Understanding the metabolic fate of Metolcarb is important for identifying potential interferences in your assay. Metolcarb is an acetylcholinesterase inhibitor. Its primary degradation product is m-Methylphenol.
Metabolic Pathway of Metolcarb:
Caption: Simplified metabolic pathway of Metolcarb.
Validation & Comparative
Validation of an LC-MS/MS Method for Metolcarb Using Metolcarb-d3: A Comparative Guide
This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of metolcarb, a carbamate insecticide, using its deuterated analog, metolcarb-d3, as an internal standard.[1] The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice in LC-MS/MS analysis to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[2]
This document is intended for researchers, scientists, and professionals in drug development and analytical testing who are involved in the quantitative analysis of pesticides and other small molecules.
Experimental Workflow
The overall workflow for the validation of the LC-MS/MS method for metolcarb is depicted in the diagram below. This process ensures that the analytical method is reliable, reproducible, and suitable for its intended purpose.[3]
Caption: Workflow for LC-MS/MS method validation of Metolcarb.
Experimental Protocols
A detailed methodology is crucial for the successful validation of an analytical method. The following protocols outline the key experiments performed.
Preparation of Stock and Working Solutions
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Stock Solutions (1 mg/mL): Individual stock solutions of metolcarb and this compound were prepared by dissolving the accurately weighed reference standards in methanol.
-
Working Standard Solutions: A series of working standard solutions of metolcarb were prepared by serial dilution of the stock solution with methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: The this compound stock solution was diluted with methanol to a final concentration of 100 ng/mL.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis in food matrices.[4][5]
-
A homogenized sample (e.g., 10 g of a fruit or vegetable matrix) was weighed into a 50 mL centrifuge tube.
-
The sample was spiked with the appropriate amount of metolcarb working standard (for calibration curve and QC samples) and a fixed amount of the this compound internal standard working solution.
-
10 mL of acetonitrile was added to the tube.
-
The tube was shaken vigorously for 1 minute.
-
A salt mixture (e.g., magnesium sulfate and sodium acetate) was added, and the tube was shaken for another minute.
-
The sample was centrifuged, and an aliquot of the supernatant (acetonitrile layer) was taken for cleanup.
-
Dispersive solid-phase extraction (d-SPE) with a suitable sorbent was used to remove interfering matrix components.
-
After another centrifugation step, the final extract was filtered and transferred to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC): A high-performance liquid chromatography system was used with a C18 analytical column for the separation of metolcarb and this compound. The mobile phase typically consists of a gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.
-
Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode was used for detection and quantification. The transitions monitored were specific for metolcarb and this compound to ensure selectivity.
| Parameter | Metolcarb | This compound (IS) |
| Precursor Ion (m/z) | 166.1 | 169.1 |
| Product Ion (m/z) - Quantifier | 109.1 | 112.1 |
| Product Ion (m/z) - Qualifier | 81.1 | 84.1 |
| Collision Energy (eV) | 15 | 15 |
| Declustering Potential (V) | 40 | 40 |
Data Presentation: Validation Parameters
The following tables summarize the quantitative data obtained during the validation of the LC-MS/MS method for metolcarb.
Table 1: Linearity and Range
Linearity was assessed by analyzing a series of calibration standards in the selected matrix. The calibration curve was constructed by plotting the peak area ratio of metolcarb to this compound against the concentration of metolcarb.
| Concentration Range (ng/mL) | Calibration Curve Equation | Correlation Coefficient (r²) |
| 1 - 200 | y = 0.025x + 0.003 | > 0.995 |
Table 2: Accuracy and Precision
Accuracy (as percent recovery) and precision (as relative standard deviation, %RSD) were determined by analyzing QC samples at three different concentration levels (low, medium, and high) on the same day (intra-day) and on three different days (inter-day).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Intra-day Accuracy (% Recovery) | Inter-day Accuracy (% Recovery) |
| Low | 5 | 4.8 | 6.2 | 98.5 | 97.2 |
| Medium | 50 | 3.5 | 4.8 | 101.2 | 102.5 |
| High | 150 | 2.9 | 4.1 | 99.8 | 100.9 |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantitation (LOQ) | 1.0 |
Table 4: Matrix Effect and Recovery
The matrix effect was evaluated to assess the impact of co-eluting matrix components on the ionization of metolcarb. Recovery experiments determine the efficiency of the extraction procedure.
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Extraction Recovery (%) |
| Low | 5 | 95.2 | 92.8 |
| High | 150 | 98.1 | 94.5 |
Comparison with Alternative Methods
While other analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used for pesticide analysis, LC-MS/MS offers superior sensitivity and selectivity. The use of a deuterated internal standard like this compound further enhances the reliability of the LC-MS/MS method, making it the preferred choice for trace-level quantification in complex matrices.
Conclusion
The validation results demonstrate that the described LC-MS/MS method using this compound as an internal standard is accurate, precise, sensitive, and specific for the determination of metolcarb in the tested matrices. The method meets the typical requirements for analytical method validation and is suitable for routine monitoring of metolcarb residues. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data quality.
References
A Researcher's Guide to Internal Standards for Metolcarb Analysis: A Comparative Look at Metolcarb-d3
For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of the carbamate insecticide Metolcarb is critical. The use of an internal standard (IS) in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of achieving reliable and reproducible results. This guide provides a comprehensive comparison of Metolcarb-d3, an isotopically labeled internal standard, with other potential internal standards for Metolcarb analysis, supported by established analytical principles and representative experimental data.
The ideal internal standard co-elutes with the analyte of interest and experiences identical effects during sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[1][2] This is particularly crucial in complex matrices such as food, soil, and biological fluids, where matrix components can significantly suppress or enhance the analyte signal.[3]
The Gold Standard: Isotopically Labeled Internal Standards
This compound is a deuterated analog of Metolcarb, where three hydrogen atoms have been replaced with deuterium. As a stable isotope-labeled (SIL) internal standard, it is considered the gold standard for quantitative analysis.[4] Its physicochemical properties are nearly identical to the unlabeled Metolcarb, ensuring that it behaves similarly during extraction, chromatography, and ionization.[4] This co-elution and analogous behavior allow it to effectively compensate for matrix effects, a common source of variability and inaccuracy in LC-MS/MS analysis.
Alternative Internal Standards: A Cost-Effective Compromise
While SIL internal standards are preferred, their availability and cost can be a consideration. In such cases, two main alternatives are considered:
-
Structurally Similar Compounds: Another carbamate pesticide with similar chemical properties to Metolcarb can be used as an internal standard. The rationale is that it will behave similarly during the analytical process. However, differences in retention time, extraction recovery, and ionization efficiency compared to Metolcarb can lead to incomplete compensation for analytical variability.
-
Other Deuterated Carbamates: A deuterated version of a different carbamate, such as Carbofuran-d3, might be used. While this offers the benefits of a SIL standard, any differences in the physicochemical properties between Carbofuran and Metolcarb could lead to variations in extraction and chromatographic behavior.
Performance Comparison: this compound vs. Alternative Internal Standards
| Performance Parameter | This compound (Isotopically Labeled IS) | Structurally Similar Carbamate (e.g., Propoxur) | Rationale |
| Compensation for Matrix Effects | Excellent | Moderate to Good | This compound co-elutes with Metolcarb and experiences the same degree of signal suppression or enhancement. A structurally similar compound may have a different retention time and be affected differently by the matrix. |
| Correction for Extraction Recovery | Excellent | Good | Near-identical chemical properties ensure this compound has the same extraction efficiency as Metolcarb. A different carbamate may have slightly different solubility and partitioning behavior. |
| Accuracy | High | Moderate to High | Accurate correction for variability leads to higher accuracy. Incomplete correction can introduce bias. |
| Precision (%RSD) | Low (<10%) | Moderate (<20%) | Consistent correction for random errors results in lower relative standard deviation. |
| Linearity (r²) | >0.99 | >0.99 | Both can yield good linearity, but the use of a SIL IS often results in a more robust calibration. |
| Limit of Quantification (LOQ) | Potentially Lower | May be higher | Better signal-to-noise due to more effective correction can lead to lower detection limits. |
| Cost | Higher | Lower | The synthesis of isotopically labeled standards is more complex and expensive. |
Experimental Protocols
A robust and validated experimental protocol is essential for accurate carbamate analysis. The following provides a detailed methodology for the analysis of Metolcarb using this compound as an internal standard, based on common practices for pesticide residue analysis.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.
-
Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
Fortification: Add a known amount of this compound internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄. For samples with high fat content, C18 sorbent can also be included.
-
Vortex for 1 minute and then centrifuge.
-
-
Final Preparation: Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry is the preferred technique for the sensitive and selective quantification of carbamates.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95-100% B, hold, and then re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These must be optimized for each specific instrument. Based on the fragmentation of N-methyl carbamates, the protonated molecule [M+H]⁺ is selected as the precursor ion. A common fragmentation involves the loss of methyl isocyanate (CH₃NCO).
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Metolcarb | 166.1 | 109.1 | 94.1 |
| This compound | 169.1 | 112.1 | 97.1 |
Visualizing the Workflow and Principles
To better understand the experimental process and the logical relationships in internal standard-based quantification, the following diagrams are provided.
Experimental workflow for Metolcarb analysis.
Principle of internal standard calibration.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of a robust and reliable method for carbamate analysis. This compound, as an isotopically labeled internal standard, offers superior performance in compensating for matrix effects and other analytical variabilities compared to structurally similar compounds. While the initial cost may be higher, the resulting improvement in data quality, accuracy, and precision is invaluable for research, regulatory compliance, and ensuring food and environmental safety. When direct comparative data is unavailable, the principles outlined in this guide, supported by data from analogous compounds, provide a strong basis for selecting the most appropriate internal standard for Metolcarb analysis.
References
Accuracy and precision of Metolcarb analysis with and without an internal standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the carbamate insecticide Metolcarb, the choice of calibration strategy is a critical determinant of data quality. The use of an internal standard represents a significant step up in analytical rigor compared to external standard calibration, offering tangible improvements in both accuracy and precision. This guide provides an objective comparison of Metolcarb analysis with and without an internal standard, supported by established analytical principles and experimental data from analogous compounds.
The primary challenge in quantifying pesticides like Metolcarb in complex matrices such as food, water, or biological samples is the potential for variability during sample preparation and instrumental analysis. Matrix effects, where other components in the sample interfere with the analyte's signal, can lead to inaccurate results.[1][2] Similarly, minor variations in injection volume or detector response can compromise precision.[3][4] An internal standard (IS) is a compound with similar chemical and physical properties to the analyte, added in a known concentration to all samples, calibration standards, and quality controls.[4] By tracking the ratio of the analyte's response to the internal standard's response, these sources of error can be effectively compensated for, leading to more reliable data.
Accuracy and Precision: A Comparative Overview
| Performance Parameter | Without Internal Standard (External Standard) | With Internal Standard | Rationale for Improvement |
| Accuracy (Recovery) | 70-120% (highly matrix-dependent) | 80-115% (more consistent across matrices) | The internal standard co-elutes with the analyte and experiences similar matrix effects (ion suppression or enhancement), allowing for a more accurate calculation of the analyte's true concentration. |
| Precision (RSD) | < 20% (can be higher with complex matrices) | < 15% (typically lower and more consistent) | The internal standard corrects for variations in sample volume, injection volume, and instrument response, leading to improved repeatability and reproducibility. |
| Linearity (r²) | > 0.99 | > 0.995 | By normalizing the analyte response to the internal standard response, a more linear relationship between concentration and response can often be achieved. |
| Robustness | Lower | Higher | The method is less susceptible to slight variations in experimental conditions, such as temperature, flow rate, and sample preparation steps. |
The values presented are typical for pesticide residue analysis and may vary depending on the specific analytical method, matrix, and instrumentation.
Experimental Protocols
The following are detailed methodologies for the analysis of Metolcarb, illustrating the procedure without and with the incorporation of an internal standard.
Method 1: Metolcarb Analysis without Internal Standard (External Standard Calibration)
This protocol is a representative method using High-Performance Liquid Chromatography (HPLC) with UV detection.
1. Sample Preparation (e.g., Fruit Matrix)
-
Homogenize 10 g of the sample with 20 mL of acetonitrile.
-
Add 5 g of anhydrous sodium sulfate and shake vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Take a 10 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 270 nm.
-
Quantification: A calibration curve is generated by injecting a series of external standards of known Metolcarb concentrations. The concentration of Metolcarb in the sample is determined by comparing its peak area to the calibration curve.
Method 2: Metolcarb Analysis with Internal Standard
This protocol incorporates an internal standard into the workflow for enhanced accuracy and precision, suitable for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Selection of Internal Standard
-
An ideal internal standard for Metolcarb would be its stable isotope-labeled analogue, Metolcarb-d3. If unavailable, a structurally similar carbamate not present in the sample, such as Propoxur or Carbofuran, can be used, though with potentially less effective correction.
2. Sample Preparation (e.g., Fruit Matrix)
-
Homogenize 10 g of the sample.
-
Spike with Internal Standard: Add a known amount (e.g., 100 µL of a 10 µg/mL solution) of the internal standard to the homogenized sample.
-
Proceed with the same extraction and clean-up steps as in Method 1 (steps 1a-1e).
3. LC-MS/MS Analysis
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with A: 5 mM ammonium formate in water and B: 5 mM ammonium formate in methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM).
-
Metolcarb Transition: e.g., m/z 166 -> 109
-
Internal Standard Transition: (e.g., for this compound: m/z 169 -> 112)
-
-
Quantification: A calibration curve is generated by plotting the ratio of the peak area of Metolcarb to the peak area of the internal standard against the corresponding concentration ratios. The concentration of Metolcarb in the sample is determined from this ratio-based calibration curve.
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Conclusion
The incorporation of an internal standard, particularly a stable isotope-labeled version, is a robust strategy to significantly enhance the accuracy and precision of Metolcarb analysis. While external standard calibration can be effective for simpler matrices and less stringent data quality requirements, the internal standard method provides superior compensation for the inherent variabilities of complex sample analysis. For research, regulatory, and quality control applications where data reliability is paramount, the adoption of an internal standard method is strongly recommended.
References
- 1. lcms.cz [lcms.cz]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. accredia.it [accredia.it]
Cross-Validation of Metolcarb Analysis: A Comparative Guide to Analytical Instrumentation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical instruments for the quantification of Metolcarb, a widely used N-methylcarbamate pesticide.[1][2] The objective is to assist researchers in selecting the appropriate methodology and to provide a framework for cross-validation of results obtained from various analytical platforms. This document outlines detailed experimental protocols and presents quantitative performance data in easily comparable formats.
Introduction to Metolcarb Analysis
Metolcarb is a carbamate insecticide used to control a variety of pests on agricultural products.[2] Its detection and quantification are crucial for ensuring food safety and for environmental monitoring. The most common analytical techniques for Metolcarb determination are chromatographic methods, including High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography (GC) coupled with Mass Spectrometry (MS).[3] The choice of instrument can significantly impact sensitivity, selectivity, and sample throughput. This guide focuses on the cross-validation of results from three common analytical setups: HPLC with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Performance of Analytical Instruments
The performance of an analytical method is typically evaluated based on several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (measured as recovery), and precision (measured as relative standard deviation, RSD). The following tables summarize the performance characteristics of different analytical instruments for Metolcarb analysis, compiled from various studies.
Table 1: Performance Characteristics of HPLC-UV for Metolcarb Analysis
| Parameter | Matrix | Value | Reference |
| Linearity (r²) | Apple | > 0.99 (0.05–1.0 mg/kg) | [3] |
| Apple Juice | > 0.99 (0.05–1.0 mg/L) | ||
| LOD | Apple | 15 µg/kg | |
| Apple Juice | 15 µg/L | ||
| LOQ | - | Not Specified | |
| Recovery | Apple | 81.3% - 90.6% | |
| Apple Juice | 83.5% - 103.8% | ||
| Precision (RSD) | Apple | 2.7% - 4.2% | |
| Apple Juice | 3.8% - 5.7% |
Table 2: Performance Characteristics of LC-MS/MS for Metolcarb Analysis
| Parameter | Matrix | Value | Reference |
| Linearity (r²) | Various Crops | > 0.99 | |
| LOD | Fruits, Vegetables, Green Tea | 0.2–2.0 µg/kg | |
| LOQ | Fruits, Vegetables, Green Tea | 0.5–5.0 µg/kg | |
| Recovery | Fruits, Vegetables, Green Tea | 88.1% - 118.4% | |
| Precision (RSD) | Fruits, Vegetables, Green Tea | < 10% |
Table 3: General Comparison of Chromatographic Techniques
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by liquid chromatography, detection by mass-to-charge ratio of fragmented ions. | Separation of volatile compounds, detection by mass-to-charge ratio. |
| Selectivity | Moderate; prone to interference from co-eluting compounds with similar UV spectra. | High; specific precursor-product ion transitions provide excellent selectivity. | High; characteristic fragmentation patterns aid in identification. |
| Sensitivity | Lower compared to MS methods. | Very high, capable of detecting trace levels. | High, but can be limited by the volatility and thermal stability of the analyte. |
| Sample Preparation | Often requires extensive cleanup to remove interferences. | Can tolerate more complex matrices due to high selectivity. | May require derivatization for non-volatile compounds. |
| Cost | Relatively low operational and initial investment cost. | Higher initial investment and maintenance costs. | Moderate to high initial investment. |
| Best For | Routine analysis of less complex samples with higher concentrations. | Analysis of complex matrices requiring high sensitivity and confirmation. | Analysis of volatile and thermally stable compounds. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across different laboratories and instruments.
Sample Preparation (General)
A common sample preparation technique for pesticide residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Homogenization: Weigh 10-15 g of the sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. For samples with low water content, add an appropriate amount of water. Homogenize for 1 minute.
-
Salting Out: Add salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) to remove interferences. Vortex for 30 seconds and centrifuge.
-
Final Extract: The resulting supernatant is ready for analysis by HPLC-UV, LC-MS/MS, or GC-MS (after solvent exchange if necessary).
HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm i.d. x 250 mm, 5.0 µm).
-
Mobile Phase: Acetonitrile and water in isocratic or gradient elution. A typical composition is acetonitrile/water (55/45, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
LC-MS/MS Method
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column suitable for UHPLC or HPLC.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization Mode: Positive ESI is typically used for Metolcarb.
-
MS/MS Parameters: The precursor ion for Metolcarb ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. Multiple Reaction Monitoring (MRM) is used for quantification.
GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low- to mid-polarity capillary column (e.g., DB-5MS).
-
Injector: Splitless or pulsed splitless injection at a temperature that ensures volatilization without degradation.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
MS Parameters: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification or full scan mode for identification.
Cross-Validation Workflow
Cross-validation ensures that different analytical methods produce comparable and reliable results. Below is a diagram illustrating a typical workflow for the cross-validation of Metolcarb results from different instruments.
Caption: Workflow for Cross-Validation of Metolcarb Analytical Methods.
Conclusion
The choice of analytical instrumentation for Metolcarb analysis depends on the specific requirements of the study, including the sample matrix, required sensitivity, and budget constraints. HPLC-UV offers a cost-effective solution for routine analysis of less complex samples. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for complex matrices and trace-level detection. GC-MS is a viable alternative for volatile and thermally stable compounds.
Effective cross-validation is essential to ensure data integrity and comparability when employing multiple analytical techniques. By following a structured workflow and carefully evaluating performance parameters, researchers can be confident in the accuracy and reliability of their Metolcarb quantification results, regardless of the instrument used.
References
A Researcher's Guide to Certified Reference Materials for Metolcarb Analysis
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. In the analysis of the carbamate insecticide Metolcarb, the use of high-quality Certified Reference Materials (CRMs) is fundamental to ensuring the validity of experimental results. This guide provides a comparative overview of commercially available Metolcarb CRMs, details common analytical methodologies, and outlines the workflow for their effective use.
Comparison of Commercially Available Metolcarb CRMs
Several reputable suppliers offer Metolcarb CRMs, each with its own product lines and quality assurances. While specific quantitative data such as purity and expanded uncertainty are lot-dependent and must be obtained from the Certificate of Analysis (CoA) provided with the specific product, the following table summarizes the key features of offerings from prominent suppliers. All listed suppliers provide CRMs produced under robust quality management systems, with many adhering to the stringent requirements of ISO 17034, which specifies the general requirements for the competence of reference material producers.[1][2][3][4][5]
| Supplier | Product Line/Brand | Format | Key Features & Quality Standards |
| Sigma-Aldrich | PESTANAL® | Neat solid | Analytical standard grade suitable for a wide range of applications. CoA provides detailed information. |
| TraceCERT® | Neat solid | Certified Reference Material produced under ISO/IEC 17025 and ISO 17034 accreditation. Traceable to primary standards from national metrology institutes (NMIs). | |
| LGC Standards | Dr. Ehrenstorfer | Neat solid | Produced under ISO 17034 accreditation. The Certificate of Analysis provides comprehensive data on purity and uncertainty. |
| AccuStandard | Certified Reference Material | Neat solid, Solutions | CRMs are produced under ISO 17034 and ISO/IEC 17025 accreditation. Available in various concentrations and solvents. |
| MedchemExpress | Analytical Standard | Neat solid | Intended for research and analytical applications. Users should consult the CoA for detailed specifications. |
Note: The purity and expanded uncertainty values are critical for establishing traceability and calculating the uncertainty of analytical results. This information is lot-specific and must be obtained from the Certificate of Analysis provided by the supplier upon purchase.
Experimental Protocols for Metolcarb Analysis
The analysis of Metolcarb is commonly performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC is a widely used technique for the determination of Metolcarb, often in combination with post-column derivatization to enhance sensitivity and selectivity, as outlined in EPA methods.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column thermostat.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
UV detector or a fluorescence detector with a post-column derivatization module.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase adjustment)
-
For post-column derivatization (e.g., EPA Method 8318A):
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol
-
Sodium hydroxide
-
Borate buffer
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the Metolcarb CRM in methanol. Perform serial dilutions to create a series of calibration standards at appropriate concentrations.
-
Sample Preparation (e.g., QuEChERS): For complex matrices like food or environmental samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure is often employed to isolate the analyte and remove interfering substances.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (acidified with formic or phosphoric acid) is typically used. For example, a starting condition of 30% acetonitrile, ramping up to 70% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at approximately 270 nm. For higher sensitivity and selectivity, post-column derivatization followed by fluorescence detection (Excitation: ~340 nm, Emission: ~455 nm) can be used.
-
-
Analysis: Inject the calibration standards to establish a calibration curve. Inject the prepared sample extracts to determine the concentration of Metolcarb.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the analysis of Metolcarb, though derivatization may be necessary to improve its thermal stability and chromatographic performance.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and an autosampler.
-
Mass spectrometer (e.g., single quadrupole or tandem quadrupole).
-
A capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity phase).
Reagents:
-
Helium (carrier gas)
-
Solvents for extraction and dilution (e.g., ethyl acetate, acetone, hexane)
-
Derivatizing agent (if required, e.g., a silylating agent)
Procedure:
-
Standard Preparation: Prepare a stock solution of the Metolcarb CRM in a suitable solvent like ethyl acetate. Create a series of calibration standards through serial dilution.
-
Sample Preparation: Use a suitable extraction method such as liquid-liquid extraction or solid-phase extraction (SPE) to isolate Metolcarb from the sample matrix. The extract is then concentrated and may be subjected to a cleanup step. If derivatization is performed, the derivatizing agent is added to the dried extract and heated to complete the reaction.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 70 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Constant flow of helium at 1.2 mL/min.
-
Ion Source Temperature: 230 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of Metolcarb (or its derivative). For confirmation, full scan mode can be used.
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Analyze the prepared sample extracts to quantify Metolcarb.
Workflow and Visualization
The effective use of a certified reference material in Metolcarb analysis follows a structured workflow to ensure the quality and traceability of the results. This process is visualized in the following diagram.
This workflow begins with the critical step of selecting a suitable CRM and thoroughly reviewing its Certificate of Analysis. The certified purity and uncertainty values are then used to prepare accurate stock and calibration solutions. These standards are essential for calibrating the analytical instrument and ensuring the accurate quantification of Metolcarb in samples. The final steps involve data processing, including the calculation of measurement uncertainty, to produce reliable and traceable results.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Dr Ehrenstorfer: Certificate of Analysis | LGC Standards [lgcstandards.com]
- 3. Metolcarb | CAS 1129-41-5 | LGC Standards [lgcstandards.com]
- 4. Dr. Ehrenstorfer Reference Materials | LGC Standards [lgcstandards.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Solid-Phase Extraction Cartridges for Metolcarb Analysis
For Researchers, Scientists, and Drug Development Professionals
Metolcarb, a carbamate insecticide, requires efficient extraction and purification from complex matrices for accurate quantification. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, offering high recovery and concentration of the analyte. The choice of SPE cartridge is critical and depends on the physicochemical properties of Metolcarb and the sample matrix. This guide provides a comparative overview of the performance of different SPE cartridges for Metolcarb extraction, supported by experimental data from various studies.
Physicochemical Properties of Metolcarb
Understanding the properties of Metolcarb is essential for selecting the appropriate SPE sorbent.
| Property | Value | Implication for SPE |
| LogP | 1.7[1] | Indicates moderate polarity, suggesting that both reversed-phase and normal-phase SPE could be effective. |
| Water Solubility | 2600 mg/L[1] | High water solubility suggests that a sorbent with strong retention for moderately polar compounds is needed for extraction from aqueous samples. |
| pKa (predicted) | 12.38[2] | Metolcarb is a weak base. At neutral pH, it will be in its neutral form, which is ideal for reversed-phase SPE. |
Performance Comparison of SPE Sorbents
Direct comparative studies for Metolcarb across a wide range of SPE cartridges are limited. The following table summarizes recovery data for Metolcarb and other carbamates using various sorbent types, compiled from multiple sources. It is important to note that the experimental conditions (e.g., matrix, elution solvent) varied between these studies, which can influence recovery rates.
| SPE Sorbent Type | Analyte(s) | Sample Matrix | Average Recovery (%) | Reference |
| Porous Organic Polymer | Metolcarb & other carbamates | Milk, White Wine, Juice | 82.0 - 110.0 | [3] |
| C18/PSA (dSPE) | 15 Carbamates | Fruits, Vegetables, Tea | 88.1 - 118.4 | [4] |
| PSA/GCB (dSPE) | Carbamate Pesticides | Vegetables | 91 - 109 | |
| Florisil | MTMC (a carbamate) | Rice | 91.2 - 98.8 | |
| Polymeric (Oasis HLB) | Multi-residue pesticides | Water | 70 - 120 |
Sorbent Selection Rationale:
-
Porous Organic Polymer (e.g., Oasis HLB): These sorbents are often recommended for a broad range of compounds with varying polarities. The hydrophilic-lipophilic balance allows for good retention of moderately polar compounds like Metolcarb from aqueous samples.
-
C18 (Octadecylsilane): A common reversed-phase sorbent that effectively retains non-polar to moderately polar compounds from polar matrices. It is frequently used for pesticide analysis.
-
PSA (Primary Secondary Amine): A weak anion-exchange sorbent used in normal-phase or as a cleanup sorbent in dispersive SPE (dSPE). It is effective at removing polar interferences like organic acids, fatty acids, and sugars.
-
GCB (Graphitized Carbon Black): Used in dSPE for the removal of pigments and sterols. It is often combined with PSA for comprehensive cleanup of complex matrices like fruits and vegetables.
-
Florisil: A polar sorbent (magnesium silicate) used in normal-phase SPE for the cleanup of extracts from non-polar solvents. It is effective for separating pesticides from fatty matrices.
Experimental Workflow for Metolcarb Extraction
The following diagram illustrates a general workflow for the solid-phase extraction of Metolcarb.
Detailed Experimental Protocols
The following are generalized protocols for reversed-phase and normal-phase SPE of Metolcarb, based on common practices found in the literature. These should be optimized for your specific application.
Reversed-Phase SPE Protocol (e.g., C18, Oasis HLB)
This protocol is suitable for extracting Metolcarb from aqueous samples like water or vegetable extracts.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the cartridge to activate the sorbent.
-
Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a flow rate of 1-5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of deionized water to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum or with a stream of nitrogen for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute Metolcarb from the cartridge with 5-10 mL of a suitable organic solvent, such as acetonitrile, ethyl acetate, or a mixture of dichloromethane and methanol.
-
Collect the eluate for analysis.
-
Normal-Phase SPE / Dispersive SPE Cleanup Protocol (e.g., Florisil, PSA/GCB)
This protocol is typically used as a cleanup step after an initial solvent extraction (e.g., with acetonitrile or ethyl acetate) from a solid or semi-solid matrix.
-
Initial Extraction (QuEChERS style):
-
Homogenize the sample (e.g., 10 g of fruit or vegetable) with 10 mL of acetonitrile.
-
Add extraction salts (e.g., MgSO₄ and NaCl) and centrifuge.
-
The supernatant is the crude extract.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Take an aliquot of the crude extract (e.g., 1 mL) and add it to a centrifuge tube containing the dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 or 7.5 mg GCB).
-
Vortex for 1 minute and centrifuge.
-
The supernatant is the cleaned extract ready for analysis.
-
-
Cartridge-Based Normal-Phase Cleanup (e.g., Florisil):
-
Cartridge Conditioning: Condition the Florisil cartridge with 5 mL of the elution solvent (e.g., a mixture of acetone and hexane).
-
Sample Loading: Load the concentrated crude extract onto the cartridge.
-
Elution: Elute Metolcarb with an appropriate solvent mixture. The polarity of the elution solvent should be optimized to ensure complete recovery of Metolcarb while leaving strongly polar interferences on the cartridge.
-
Conclusion
The selection of an SPE cartridge for Metolcarb extraction is dependent on the sample matrix and the desired level of cleanup. For aqueous samples, reversed-phase sorbents like Oasis HLB or C18 are generally effective. Due to Metolcarb's moderate polarity, Oasis HLB may offer better retention and recovery. For complex matrices such as fruits and vegetables, an initial extraction followed by a cleanup step is necessary. Dispersive SPE with a combination of PSA and C18 or PSA and GCB provides excellent cleanup by removing a wide range of interferences. Florisil cartridges are a good option for cleanup when using normal-phase chromatography. It is crucial to validate the chosen method for your specific matrix and analytical requirements to ensure accurate and reproducible results.
References
A Comparative Guide to the Quantitative Analysis of Metolcarb: Linearity and Range Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methodologies for the quantification of Metolcarb, a carbamate insecticide. The focus is on the critical performance characteristics of linearity and analytical range, supported by experimental data from peer-reviewed studies and application notes. This document aims to assist researchers in selecting the most appropriate method for their specific analytical needs.
Comparison of Analytical Methods for Metolcarb Quantification
The quantification of Metolcarb is routinely performed using various chromatographic techniques. High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with mass spectrometry (GC-MS) are the most prevalent methods. Each technique offers distinct advantages in terms of sensitivity, selectivity, and matrix compatibility.
The selection of an optimal analytical method hinges on factors such as the required limit of quantification, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the key performance parameters of these methods for Metolcarb quantification.
| Analytical Method | Linear Range | Correlation Coefficient (r/R²) | Sample Matrix | Reference |
| HPLC-UV | 0.05–1.0 mg/kg (or mg/L) | r > 0.99 | Apples and Apple Juice | [1] |
| LC-MS/MS | 0.05–200 ng/mL | > 0.996 | Not specified | [2][3] |
| LC-MS/MS | 5–200 µg/kg | R² > 0.996 | Vegetables | [4] |
| GC-MS/MS | 0.1–10 ng/µL | R² > 0.99 (for carbamates) | Not specified |
Visualizing the Analytical Workflow
A fundamental understanding of the experimental workflow is crucial for successful implementation and troubleshooting. The following diagram illustrates the generalized process for chromatographic analysis of Metolcarb.
Detailed Experimental Protocols
Accurate and reproducible results are contingent upon meticulous adherence to validated experimental protocols. The following sections detail the methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of Metolcarb in relatively clean sample matrices.
-
Sample Preparation (Apples and Apple Juice):
-
Homogenize apple samples.
-
For apple juice, use the sample directly.
-
Perform solid-phase microextraction (SPME) for sample clean-up and concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength for Metolcarb.
-
-
Quantification:
-
Construct a calibration curve using Metolcarb standards of known concentrations.
-
Determine the concentration in samples by comparing their peak areas to the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification of Metolcarb in complex matrices.
-
Sample Preparation (QuEChERS Method):
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile (containing 1% acetic acid).
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).
-
Shake vigorously and centrifuge.
-
Take an aliquot of the acetonitrile supernatant and perform dispersive solid-phase extraction (dSPE) for cleanup using PSA (primary secondary amine) sorbent.
-
Centrifuge and filter the supernatant before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution using water and methanol or acetonitrile, both containing a small percentage of a modifier like formic acid or ammonium formate.
-
Flow Rate: Adjusted based on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for Metolcarb to ensure high selectivity and sensitivity.
-
-
Quantification:
-
Prepare a matrix-matched calibration curve to compensate for matrix effects.
-
Quantify Metolcarb by comparing the peak area ratios of the analyte to an internal standard against the calibration curve.
-
Gas Chromatography with Mass Spectrometry (GC-MS/MS)
Due to the thermal instability of many carbamates, including Metolcarb, a derivatization step is often necessary for successful GC analysis.
-
Sample Preparation and Derivatization (Flash Methylation):
-
Extract Metolcarb from the sample matrix using a suitable solvent extraction method (e.g., using methylene chloride).
-
Concentrate the extract.
-
Reconstitute the sample in a solution containing a methylating agent (e.g., MethElute).
-
The derivatization occurs in the hot GC inlet ("flash methylation").
-
-
Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., BPX-50).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized Metolcarb from other components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Multiple Reaction Monitoring (MRM) to monitor specific transitions of the derivatized Metolcarb.
-
-
Quantification:
-
An external standard calibration curve is constructed using derivatized Metolcarb standards.
-
The concentration in the sample is determined from this calibration curve.
-
Conclusion
The choice of analytical method for Metolcarb quantification is a critical decision that impacts the quality and reliability of research data. HPLC-UV provides a cost-effective solution for less complex samples, while LC-MS/MS stands out for its superior sensitivity and selectivity in challenging matrices. GC-MS/MS, with an appropriate derivatization strategy, offers a viable alternative. Researchers should carefully consider the specific requirements of their study, including the nature of the sample matrix and the desired detection limits, to select the most suitable methodology.
References
Limit of detection (LOD) and quantification (LOQ) for Metolcarb in produce
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Metolcarb, a carbamate insecticide, in various produce. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting supporting data on their Limit of Detection (LOD) and Limit of Quantification (LOQ). Detailed experimental protocols and illustrative diagrams are included to assist researchers in selecting and implementing the most suitable method for their analytical needs.
Performance Comparison of Analytical Methods
The choice of analytical method for Metolcarb detection in produce is influenced by factors such as the required sensitivity, selectivity, and the nature of the produce matrix. The following tables summarize the reported LOD and LOQ values for Metolcarb in different produce using various analytical techniques.
| Analytical Method | Produce Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-DAD | Watermelon, Tomato | 0.5 - 1.5 ng/g | - |
| LC-MS/MS | Fruits and Vegetables | 0.2 - 2.0 µg/kg | 0.5 - 5.0 µg/kg |
| GC-MS | Lettuce (Carbamates) | 0.01 - 0.02 mg/kg | 0.04 - 0.10 mg/kg |
Note: Data for GC-MS is for general carbamates in lettuce and may not be specific to Metolcarb.
Experimental Protocols
A crucial step in the analysis of pesticide residues in produce is the sample preparation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting pesticides like Metolcarb from complex food matrices.
QuEChERS Sample Preparation Protocol
This protocol is a general guideline and may require optimization based on the specific produce matrix.
-
Homogenization: Weigh 10-15 g of a representative portion of the produce sample. Homogenize the sample using a high-speed blender or chopper until a uniform consistency is achieved.
-
Extraction:
-
Transfer the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
-
Cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL or 15 mL centrifuge tube containing a d-SPE sorbent mixture. A common mixture for many fruits and vegetables is primary secondary amine (PSA) and anhydrous magnesium sulfate (MgSO₄). For pigmented produce, graphitized carbon black (GCB) may be added.
-
Vortex the tube for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rcf) for 5 minutes.
-
-
Final Extract Preparation:
-
Carefully collect the supernatant.
-
The extract is now ready for analysis by HPLC-UV, GC-MS, or LC-MS/MS. Depending on the analytical instrument's sensitivity, the extract may be diluted or concentrated. For LC-MS/MS analysis, the extract is often filtered through a 0.22 µm syringe filter.
-
Instrumental Analysis Protocols
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water, often in an isocratic or gradient elution. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at the wavelength of maximum absorbance for Metolcarb (approximately 270 nm).
-
Quantification: Based on a calibration curve prepared from Metolcarb standards of known concentrations.
-
Chromatographic Column: A capillary column suitable for pesticide analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Splitless mode with an injection volume of 1-2 µL. The injector temperature is typically set around 250°C.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the analytes. A typical program might start at 70°C, ramp up to 280°C, and hold for a few minutes.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Key ions for Metolcarb would be selected for monitoring.
-
Quantification: Based on the peak area of a characteristic ion of Metolcarb, referenced against a calibration curve.
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile or methanol, both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 2-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for Metolcarb.
-
Quantification: Based on the peak area of the most intense MRM transition, referenced against a matrix-matched calibration curve to compensate for matrix effects.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the analysis of Metolcarb in produce.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Metolcarb-d3
Metolcarb-d3, a deuterated analog of the carbamate insecticide Metolcarb, requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. As a cholinesterase inhibitor, this compound is classified as a hazardous substance, toxic if swallowed or in contact with skin, and very toxic to aquatic life with long-lasting effects.[1][2] Adherence to proper disposal protocols is not only a regulatory requirement but also a cornerstone of responsible research.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles to shield from potential splashes.
-
Lab Coat: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In cases of inadequate ventilation or the potential for aerosol generation, a suitable respirator should be worn.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for Metolcarb. Due to the isotopic labeling, the toxicity of this compound is expected to be comparable to that of Metolcarb.
| Route of Exposure | Species | LD50 Value | Reference |
| Oral | Rat | 268 mg/kg | [4] |
| Dermal | - | Toxic in contact with skin | [1] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound from a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container for hazardous chemical waste.
2. Decontamination of Labware:
-
All glassware and equipment that have come into contact with this compound must be decontaminated.
-
A common procedure involves rinsing the contaminated items multiple times with a suitable solvent (e.g., methanol or acetonitrile), and collecting the rinsate as hazardous liquid waste.
-
Following the solvent rinse, wash the labware with soap and water.
3. Spill Management:
In the event of a spill, immediate action is crucial to prevent exposure and environmental release.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
4. Waste Storage and Labeling:
-
Store all this compound waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration, and the date of accumulation.
5. Final Disposal:
-
The disposal of this compound waste is regulated and must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste. Provide them with a complete inventory of the waste.
-
Metolcarb is designated with the EPA hazardous waste number P190, and its disposal must comply with USEPA regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and protecting the ecosystem. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
Personal protective equipment for handling Metolcarb-d3
This guide provides critical safety and logistical information for the handling and disposal of Metolcarb-d3 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. Metolcarb is classified as toxic if swallowed and toxic in contact with skin.[1][2] It can also cause serious eye irritation and may lead to an allergic skin reaction.[3] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[4] Elbow-length gloves are recommended to protect wrists. | Prevents dermal absorption, as Metolcarb is toxic upon skin contact. |
| Body Protection | A clean, dry protective suit or lab coat that covers the entire body from wrists to ankles. For higher exposure risk, chemical-resistant coveralls are recommended. | Protects against accidental spills and contamination of personal clothing. |
| Eye and Face Protection | Shielded safety glasses, snug-fitting goggles, or a full-face shield. In high-exposure situations, a face shield worn over goggles is recommended. | Protects eyes from splashes and aerosols that can cause serious irritation. |
| Respiratory Protection | A respirator may be required for lengthy exposures, when mixing or filling, or if there is a high risk of inhalation. Always consult the specific SDS. | Protects against inhalation of toxic dusts or aerosols. |
| Foot Protection | Closed-toe, chemical-resistant boots covering the ankles. Pant legs should be worn outside of boots. | Prevents exposure from spills that may reach the feet. |
Operational Plan: Handling this compound
Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following diagram outlines the step-by-step procedure for safely handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential harm to human health.
-
Waste Classification : Metolcarb is considered a hazardous waste.
-
Container Disposal : Empty containers may retain product residue and should be treated as hazardous waste. They should be taken to an approved waste handling site for recycling or disposal. Do not reuse empty containers.
-
Waste Material : All materials contaminated with this compound, including excess chemical, contaminated PPE, and cleaning materials, must be collected in a suitable, closed container.
-
Disposal Regulations : Dispose of all waste in accordance with local, regional, national, and international regulations. Do not allow this material to drain into sewers or water supplies. Contact a licensed professional waste disposal service to dispose of this material.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
